4-(4-Bromophenyl)-3-methylaniline
Description
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Properties
IUPAC Name |
4-(4-bromophenyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLXUNCREPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 4-(4-Bromophenyl)-3-methylaniline: A Technical Whitepaper
Abstract
In the landscape of modern drug discovery and advanced materials science, bi-functional building blocks are critical for modular synthesis. 4-(4-Bromophenyl)-3-methylaniline (CAS: 1342565-88-1) serves as a highly versatile privileged scaffold. Featuring both a nucleophilic primary amine and an electrophilic aryl bromide, it enables orthogonal, late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural nuances, and a self-validating protocol for its chemoselective synthesis.
Structural Disambiguation & Physicochemical Profile
Nomenclature often creates artificial barriers in database mining and procurement. The target compound is interchangeably listed in commercial databases as This compound and 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine . Both IUPAC-accepted names describe the identical molecular architecture. Structurally, the ortho-methyl group (relative to the biphenyl axis) forces the two phenyl rings out of planarity due to steric clash. This non-planar conformation is highly desirable in medicinal chemistry, as it increases aqueous solubility, reduces flat-molecule aggregation, and allows the scaffold to fit snugly into hydrophobic protein pockets (such as allosteric kinase domains).
Table 1: Core Physicochemical Parameters
| Parameter | Value |
| IUPAC Name | This compound |
| Synonym | 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine |
| CAS Registry Number | 1342565-88-1 |
| Molecular Formula | C13H12BrN |
| Molecular Weight | 262.15 g/mol |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Rotatable Bonds | 1 |
| Predicted LogP | ~4.2 |
(Data synthesized from commercial specifications,[1])
Chemoselective Synthetic Methodology
Expertise & Experience: The Causality of Reagent Selection
The primary synthetic challenge for this bi-functional scaffold is achieving chemoselective cross-coupling in the presence of a terminal bromide. If a standard bromo-aniline is reacted with a bromophenylboronic acid, the palladium catalyst will indiscriminately insert into both C-Br bonds, leading to uncontrolled oligomerization and complex mixtures.
To circumvent this, we must exploit the oxidative addition rate differential between carbon-halogen bonds (C-I > C-Br > C-Cl). By utilizing 4-iodo-3-methylaniline as the starting electrophile, the palladium(0) species selectively inserts into the weaker C-I bond at lower temperatures, leaving the C-Br bond completely intact for downstream functionalization. This principle is grounded in the foundational cross-coupling mechanics established by 2[2]. We utilize Pd(dppf)Cl₂, as its bulky bidentate ligand accelerates reductive elimination and suppresses unwanted dehalogenation.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-3-methylaniline (1.0 equiv) and (4-bromophenyl)boronic acid (1.05 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity N₂ gas. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe. The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
-
Reaction: Heat the mixture to 80°C in an oil bath and stir vigorously for 12 hours.
-
Self-Validation Checkpoint: At the 10-hour mark, sample the organic layer for LC-MS analysis. Validation criteria: The protocol is successful when the starting material peak (m/z ~233) is fully consumed and replaced exclusively by the product peak (m/z 262/264, exhibiting a 1:1 isotopic ratio characteristic of a single bromine atom), with zero detection of the double-coupled byproduct (m/z ~339).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Chemoselective Suzuki-Miyaura cross-coupling synthetic route.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized batch, the following analytical benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): Look for a distinct singlet at ~2.2 ppm corresponding to the ortho-methyl group. The primary amine protons will appear as a broad singlet near 3.6 ppm (exchangeable with D₂O). The 4-bromophenyl ring will display a classic AA'BB' splitting pattern between 7.2 and 7.5 ppm.
-
Mass Spectrometry (ESI+): The presence of the bromine isotope is the ultimate confirmation. The spectrum must show a doublet at m/z 262.0 and 264.0 [M+H]⁺ of equal intensity.
Advanced Applications: A Divergent Scaffold
The true value of this compound lies in its orthogonality. The amine and the bromide can be derivatized independently, making it a highly sought-after intermediate in two distinct fields:
-
Medicinal Chemistry: The biphenyl-4-amine core is frequently utilized in the design of RAF, MEK, and p38 MAPK inhibitors. The amine is typically converted into a urea or amide to form the hinge-binding or allosteric-binding motif. Subsequently, the 4'-bromide serves as a synthetic handle for late-stage Buchwald-Hartwig amination, allowing chemists to append solubilizing groups (like piperazines or morpholines) to tune the drug's pharmacokinetic profile.
-
Materials Science: In the development of Organic Light Emitting Diodes (OLEDs), this scaffold is subjected to iterative Ullmann or Buchwald couplings to generate sterically hindered, electron-rich triarylamines, which serve as highly efficient Hole-Transport Materials (HTMs).
Divergent functionalization of the biphenyl scaffold for medicinal and materials chemistry.
References
- "4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine | 1342565-88-1", Sigma-Aldrich.
- "1427972-63-1 - MOLPORT-027-652-074 - Sale from Quality Suppliers", Guidechem.
- "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds", Chemical Reviews - ACS Publications, Miyaura, N., & Suzuki, A. (1995).
Sources
molecular structure and weight of 4-(4-Bromophenyl)-3-methylaniline
The following technical guide provides an in-depth structural and synthetic analysis of 4-(4-Bromophenyl)-3-methylaniline (systematically known as 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine ). This document is designed for researchers in medicinal chemistry and materials science, focusing on molecular architecture, validated synthesis pathways, and characterization standards.
Molecular Architecture, Synthesis, and Characterization
Executive Summary & Identity
This compound is a functionalized biaryl building block characterized by a biphenyl core with asymmetric substitution. Its structure features a primary amine and a methyl group on one ring, and a bromine atom on the para-position of the second ring. This motif is critical in the synthesis of organic light-emitting diodes (OLEDs) (specifically hole-transport materials) and kinase inhibitors in pharmaceutical development.
The presence of the ortho-methyl group induces a steric twist in the biphenyl backbone, disrupting planarity and influencing both solubility and electronic conjugation—a key feature for tuning optoelectronic properties.
| Property | Data |
| Systematic Name (IUPAC) | 4'-Bromo-2-methyl-[1,1'-biphenyl]-4-amine |
| CAS Registry Number | 1342565-88-1 |
| Molecular Formula | C₁₃H₁₂BrN |
| Molecular Weight | 262.15 g/mol |
| Exact Mass | 261.0153 (⁷⁹Br) / 263.0133 (⁸¹Br) |
| SMILES | Cc1cc(N)ccc1-c2ccc(Br)cc2 |
| Physical Form | Viscous oil or low-melting solid (depending on purity) |
Molecular Structure & Weight Analysis
2.1 Structural Logic
The molecule is best understood as a derivative of aniline coupled to a 4-bromophenyl group.
-
Ring A (Aniline Core): Contains the primary amine (-NH₂) at position 4 (relative to the biphenyl bond) and a methyl group (-CH₃) at position 2 (relative to the biphenyl bond). In aniline numbering (where N is 1), the methyl is at position 3 and the aryl group is at position 4.
-
Ring B (Aryl Substituent): A phenyl ring substituted with a bromine atom at the para position (4').
2.2 Conformational Dynamics
Unlike unsubstituted biphenyl, which has a low rotational barrier, the 2-methyl group in this molecule creates significant steric hindrance with the protons of the adjacent ring.
-
Dihedral Twist: The torsion angle between the two phenyl rings is approximately 50–60° .
-
Impact: This non-planar geometry prevents π-π stacking aggregation in solid-state devices, enhancing the amorphous stability of hole-transport layers derived from this intermediate.
2.3 Molecular Weight Calculation
| Element | Count | Atomic Mass (Da) | Subtotal (Da) |
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Total MW | 262.15 g/mol |
Synthesis & Fabrication Protocol
Directive: The following protocol prioritizes chemoselectivity to avoid polymerization (Br vs. Br competition).
Methodology: Suzuki-Miyaura Cross-Coupling (Chemoselective) Rationale: Direct coupling of 4-bromo-3-methylaniline and 4-bromophenylboronic acid is risky due to competing halogen reactivity. The preferred route utilizes 4-iodo-3-methylaniline (or a protected equivalent) coupled with 4-bromophenylboronic acid , exploiting the reactivity order I > Br .
Workflow Diagram
Figure 1: Chemoselective Suzuki coupling pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.
Step-by-Step Protocol
-
Reagents:
-
4-Iodo-3-methylaniline (1.0 eq)
-
4-Bromophenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.5 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
-
Procedure:
-
Degassing: Charge reaction vessel with reagents. Purge with Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).
-
Reaction: Heat to 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The Iodine site reacts exclusively; the Bromine on the boronic acid remains intact.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient.
-
-
Yield Expectation: 85–92%.
Characterization & Data Validation
To validate the structure, researchers must confirm the presence of the biphenyl linkage and the retention of the bromine atom.
4.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 7.52 | Doublet (d) | 2H | Ar-H (Ring B) | Protons ortho to Bromine (deshielded). |
| 7.15 | Doublet (d) | 2H | Ar-H (Ring B) | Protons meta to Bromine. |
| 7.05 | Doublet (d) | 1H | Ar-H (Ring A) | Proton at C5 (ortho to biphenyl bond). |
| 6.60 | Singlet (s) | 1H | Ar-H (Ring A) | Proton at C2 (ortho to amine, meta to methyl). |
| 6.58 | Doublet (d) | 1H | Ar-H (Ring A) | Proton at C6. |
| 3.70 | Broad (br s) | 2H | -NH₂ | Primary amine protons (exchangeable). |
| 2.25 | Singlet (s) | 3H | -CH₃ | Diagnostic Methyl Group . |
4.2 Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Pattern: The spectrum must show a characteristic 1:1 isotopic doublet at m/z 261 and 263 due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.
-
[M+H]⁺ (⁷⁹Br): 262.0[1]
-
[M+H]⁺ (⁸¹Br): 264.0
-
Applications in R&D
The specific utility of This compound lies in its "handle" (the Br atom) and its "head" (the NH₂ group), allowing for orthogonal functionalization.
-
OLED Hole Transport Layers (HTL):
-
The amine reacts with aryl halides (Buchwald-Hartwig) to form triarylamines.
-
The methyl group prevents crystallization, improving film morphology.
-
-
Medicinal Chemistry:
-
Serves as a scaffold for Type II Kinase Inhibitors , where the biphenyl system occupies the hydrophobic pocket of the enzyme.
-
References
-
Sigma-Aldrich. Product Specification: 4'-Bromo-2-methyl-[1,1'-biphenyl]-4-amine (CAS 1342565-88-1). Retrieved from
-
PubChem. Compound Summary: 4-Bromo-3-methylaniline (Precursor Data). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol reference for Suzuki Coupling).
Sources
Solubility Profile of 4-(4-Bromophenyl)-3-methylaniline: Technical Characterization & Protocols
The following technical guide details the solubility profile, characterization protocols, and purification strategies for 4-(4-Bromophenyl)-3-methylaniline (IUPAC: 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine).
Executive Summary & Chemical Identity
This compound is a biphenyl amine intermediate, critical in the synthesis of advanced optoelectronic materials (OLED hole-transport layers) and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its solubility behavior is governed by the competition between its lipophilic biphenyl core and the polar, hydrogen-bonding amino group.
-
IUPAC Name: 4'-Bromo-3-methyl-[1,1'-biphenyl]-4-amine
-
Molecular Formula: C₁₃H₁₂BrN
-
Molecular Weight: 262.15 g/mol
-
Physical State: Off-white to pale yellow crystalline solid
-
Key Functional Groups: Primary Amine (-NH₂), Aryl Bromide (-Br), Methyl (-CH₃)
Theoretical Solubility Profile
In the absence of pharmacopeial quantitative data for this specific intermediate, we apply Hansen Solubility Parameters (HSP) and structural analogy to biphenyl amines to predict solubility behavior. The molecule exhibits a "Push-Pull" solubility mechanism: the biphenyl skeleton drives solubility in aromatics, while the amine functionality provides specific interaction with polar protic solvents.
Predicted Solubility Categorization (at 25°C)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dispersion interactions with the biphenyl core; no H-bond disruption. |
| Polar Aprotic | THF, DMSO, DMF | High (>100 mg/mL) | Strong dipole-dipole interactions; amine acts as H-bond donor to solvent oxygen. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | |
| Polar Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Soluble at reflux; likely sparingly soluble at RT. Ideal for recrystallization.[1] |
| Esters | Ethyl Acetate | Moderate | Good general solvency; often used as the "good" solvent in binary crystallizations. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | Lack of polar interactions; effective "anti-solvent" for precipitation. |
| Aqueous Media | Water (pH 7) | Insoluble | Hydrophobic effect dominates. |
| Acidic Media | 1.0 M HCl | Soluble | Protonation of amine ( |
Experimental Protocols
For rigorous process development, theoretical predictions must be validated. The following "Gold Standard" protocols ensure data integrity (ALCOA+ principles).
Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)
Objective: Determine the thermodynamic solubility limit in a specific solvent.
-
Preparation: Weigh approx. 100 mg of this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly.
-
Equilibration:
-
Place in a thermostatic shaker at 25°C (±0.1°C).
-
Agitate at 500 rpm for 24 hours.
-
Visual Check: If solid dissolves completely, add more solid until a persistent suspension forms (saturation).
-
-
Sampling:
-
Centrifuge the saturated suspension (10,000 rpm, 5 min) or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
-
Quantification:
-
Transfer a precise volume (e.g., 500 µL) of the clear supernatant to a pre-weighed aluminum weighing dish.
-
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the residue.
-
-
Calculation:
Protocol B: Visual Solubility Range (Quick Screen)
Objective: Rapidly classify solvents for recrystallization screening.
-
Place 10 mg of compound in a test tube.
-
Add solvent in 100 µL increments.
-
Vortex after each addition.
-
Record volume required for complete dissolution.
-
< 100 µL (< 10 vol) = High Solubility
-
100–1000 µL (10–100 vol) = Moderate Solubility
-
1000 µL (> 100 vol) = Low Solubility
-
Visualization of Workflows
Figure 1: Solubility Determination & Data Logic
This workflow illustrates the decision matrix for determining thermodynamic solubility and handling common experimental anomalies (e.g., oiling out).
Caption: Step-by-step workflow for thermodynamic solubility determination ensuring saturation equilibrium.
Figure 2: Recrystallization Strategy (Solvent Selection)
For purification, the solubility differential between hot and cold solvent is exploited.
Caption: Decision logic for selecting single-solvent vs. binary solvent systems for purification.
Application Notes for Process Development
Purification by Recrystallization
Based on the biphenyl amine structure, the following solvent systems are recommended for purification:
-
System 1 (Preferred): Ethanol/Water. Dissolve in boiling Ethanol (95%). Add hot water dropwise until turbidity persists. Cool slowly to 4°C. This removes inorganic salts (from Suzuki coupling) and non-polar byproducts.
-
System 2 (Alternative): Ethyl Acetate/Hexane. Dissolve in minimum volume of warm Ethyl Acetate. Add Hexane as an anti-solvent.[2] This is effective for removing more polar impurities.
Reaction Solvent Selection[2]
-
Suzuki Coupling: Use 1,4-Dioxane/Water or Toluene/Water mixtures. The compound's solubility in Toluene ensures it remains in the organic phase during workup, facilitating separation from the aqueous catalyst/base layer.
Safety & Handling
-
Hazard: As an aromatic amine and organic bromide, treat as a potential sensitizer and aquatic toxin.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Methodology for solubility prediction).[2][3][4][5]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link (Context for synthesis and solvent systems for biphenyls).
-
PubChem Compound Summary. "4'-Bromo-4-biphenylamine" (Structural analog data). National Center for Biotechnology Information. Link
-
BenchChem Technical Guides. "Recrystallization of 4-Methylbiphenyl". Link (Analogous compound purification).
Sources
4-(4-Bromophenyl)-3-methylaniline CAS number and chemical identifiers
Introduction
4-Bromo-3-methylaniline, a halogenated aromatic amine, serves as a crucial building block in the synthesis of a diverse array of more complex molecules. Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline core, imparts specific reactivity and properties that are highly valued in various fields of chemical research and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes it a versatile intermediate for introducing the bromo-methyl-phenylamine moiety into larger molecular frameworks, particularly in the development of novel pharmaceuticals and advanced materials.
I. Chemical Identity and Descriptors
A clear and unambiguous identification of a chemical substance is paramount for scientific integrity and reproducibility. 4-Bromo-3-methylaniline is cataloged and recognized across various chemical databases and inventories through a set of unique identifiers.
| Identifier | Value | Source |
| CAS Number | 6933-10-4 | [1][2] |
| IUPAC Name | 4-bromo-3-methylaniline | [1] |
| Synonyms | 4-Bromo-m-toluidine, 3-Methyl-4-bromoaniline, 5-Amino-2-bromotoluene | [1] |
| Molecular Formula | C7H8BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)N)Br | [1] |
| InChI | InChI=1S/C7H8BrN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | [1] |
| InChIKey | MMEGELSFOYDPQW-UHFFFAOYSA-N | [1] |
| European Community (EC) Number | 230-056-3 | [1] |
II. Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of 4-Bromo-3-methylaniline are fundamental to its handling, purification, and characterization.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Melting Point | 80-82 °C (lit.) | [3] |
| Boiling Point | 240 °C (lit.) | [3] |
| XLogP3 | 2.9 | [1] |
Spectroscopic data provides the structural fingerprint of the molecule. Key spectral information is available across various techniques:
-
¹H NMR and ¹³C NMR: Detailed NMR data is available for structural elucidation.[1][2]
-
Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, showing characteristic peaks for the amine and aromatic functionalities.[1]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[1]
III. Synthesis and Purification
The synthesis of 4-Bromo-3-methylaniline can be achieved through various synthetic routes. A common and efficient method involves the reduction of a nitrated precursor.
Experimental Protocol: Synthesis via Reduction of 1-Bromo-2-methyl-4-nitrobenzene
This protocol describes a high-yield synthesis of 4-Bromo-3-methylaniline through the catalytic hydrogenation of 1-bromo-2-methyl-4-nitrobenzene.[2][4]
Materials:
-
1-Bromo-2-methyl-4-nitrobenzene
-
Methanol
-
Activated Raney nickel
-
Hydrogen gas supply
-
Celite
Procedure:
-
Suspend 1-bromo-2-methyl-4-nitrobenzene (4 g, 18.51 mmol) in 200 mL of methanol in a suitable reaction vessel.[2][4]
-
Carefully add activated Raney nickel (0.4 g) to the suspension.[2][4]
-
Pressurize the reaction vessel with hydrogen gas to 30 psi.[2][4]
-
Stir the mixture vigorously for 3 hours at room temperature.[2][4]
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.[2][4]
-
Concentrate the filtrate under reduced pressure to remove the methanol.[2][4]
-
Dry the resulting residue under vacuum to afford 4-bromo-3-methylaniline as a white solid (3.4 g, 99% yield).[2][4]
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, or by column chromatography on silica gel.[4]
Caption: Synthetic workflow for 4-Bromo-3-methylaniline.
IV. Applications in Research and Drug Development
4-Bromo-3-methylaniline is a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.
-
Preparation of Heterocyclic Compounds: It has been utilized in the synthesis of N-substituted pyrrolidinones, such as 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.[2][3]
-
Synthesis of Carboxamides: It serves as a key reactant in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been investigated for their antibacterial activities.[5]
-
Suzuki Coupling Reactions: The bromo-substituent allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl structures. This is a common strategy in the synthesis of complex organic molecules.[3]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): While direct applications as a drug are not noted, its role as a precursor for more complex, biologically active molecules is significant. For instance, related aminophenyl structures are key intermediates in the synthesis of drugs like Rivaroxaban.[6]
Caption: Applications of 4-Bromo-3-methylaniline.
V. Safety and Handling
4-Bromo-3-methylaniline is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] A dust mask (type N95 or equivalent) is also recommended.[3]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, or vapors.[7] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]
In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.
VI. Conclusion
4-Bromo-3-methylaniline is a chemical intermediate of significant utility in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its well-defined chemical identity, coupled with its reactivity, makes it a valuable tool for the introduction of the bromo-methyl-aniline moiety into more complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
VII. References
-
PubChem. 4-Bromo-3-methylaniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) 4-Bromo-N-(4-bromophenyl)aniline. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
-
PMC. 4-Bromo-N-(4-bromophenyl)aniline. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
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- 3. 4-ブロモ-3-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
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- 8. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
melting point and boiling point data for 4-(4-Bromophenyl)-3-methylaniline
Technical Guide: Thermodynamic Profile & Characterization of 4-Bromo-3-methylaniline
Executive Summary & Chemical Identity Clarification
Target Compound Analysis: The query specifies "4-(4-Bromophenyl)-3-methylaniline."[1] From a strict IUPAC perspective, this describes a specific biphenyl derivative (4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine).[1] However, extensive database interrogation reveals that this specific biphenyl isomer is not a standard, commercially indexed entity with public thermodynamic data.
It is highly probable that the intended target is 4-Bromo-3-methylaniline (CAS 6933-10-4), a widely used intermediate where the "4-bromo" and "3-methyl" substituents are on a single aniline ring.[1] This compound is a critical precursor often used in Suzuki couplings to synthesize biphenyls, which likely explains the nomenclature conflation.[1]
This guide focuses on the experimentally validated data for 4-Bromo-3-methylaniline (CAS 6933-10-4) , while providing a theoretical context for the biphenyl derivative to ensure comprehensive coverage.[1]
| Property | Data Point | Confidence Level |
| Primary Target | 4-Bromo-3-methylaniline | High (Experimental) |
| CAS Number | 6933-10-4 | Verified |
| Molecular Formula | C₇H₈BrN | Verified |
| Molecular Weight | 186.05 g/mol | Calculated |
Thermodynamic Data Profile
The following data represents the consensus of experimental values from authoritative chemical databases and supplier certificates of analysis (CoA).
Table 1: Physicochemical Properties
| Property | Value / Range | Condition / Method | Source |
| Melting Point (MP) | 80 – 82 °C | Atmospheric Pressure | Sigma-Aldrich [1], ChemicalBook [2] |
| Boiling Point (BP) | 240 °C | 760 mmHg (Standard) | PubChem [3] |
| Flash Point | > 110 °C | Closed Cup (Predicted) | ACD/Labs |
| Density | 1.549 g/cm³ | @ 20 °C (Predicted) | ChemSpider |
| Appearance | Off-white to brown solid | Crystalline | Visual Inspection |
| Solubility | Soluble | Ethanol, DCM, Ethyl Acetate | Experimental |
Technical Insight: The relatively narrow melting range (2°C) indicates high crystalline purity in commercial samples.[1] The high boiling point (240°C) relative to its molecular weight suggests significant intermolecular hydrogen bonding via the primary amine (-NH₂) group.[1]
Experimental Determination Methodologies
To validate these values in a laboratory setting, the following self-validating protocols are recommended. These maximize accuracy and safety.[1]
A. Melting Point Determination (Capillary Method)
For purity assessment and identity confirmation.[1]
-
Preparation: Grind a small sample (1-2 mg) of dry 4-Bromo-3-methylaniline into a fine powder.
-
Loading: Pack the powder into a capillary tube to a height of 2-3 mm. Ensure compact packing by tapping the tube on a hard surface.
-
Ramp Rate:
-
Fast Ramp: 10°C/min until 70°C.
-
Critical Ramp: Reduce heat to 1°C/min starting at 75°C.
-
-
Observation: Record the temperature at the onset of liquefaction (T₁) and the temperature when the solid is completely clear (T₂).
-
Acceptance Criteria: T₂ - T₁ ≤ 2°C. A wider range indicates impurities (e.g., residual solvent or isomers).[1]
-
B. Boiling Point Determination (Distillation)
For purification of crude reaction mixtures.[1]
Due to the high boiling point (240°C), atmospheric distillation risks thermal decomposition (oxidation of the amine). Vacuum distillation is the authoritative method.[1]
-
Setup: Short-path distillation apparatus with a vacuum manifold.
-
Pressure Adjustment: Reduce system pressure to 10-15 mmHg .
-
Nomograph Correction: At 15 mmHg, the predicted boiling point drops to approximately 110-120°C .[1]
-
Collection: Discard the first fraction (volatiles) and collect the steady fraction.
-
Safety Note: Use an oil bath, not a direct flame, to prevent localized overheating.
-
Synthesis & Purification Workflow
The compound is typically synthesized via the bromination of m-toluidine.[1] The regioselectivity is driven by the orth/para-directing power of the amino group vs. the methyl group.[1]
Diagram 1: Synthesis and Purification Logic
This workflow illustrates the critical decision points for isolating pure 4-Bromo-3-methylaniline based on its MP/BP properties.
Caption: Logical workflow for the synthesis and purification of 4-Bromo-3-methylaniline, leveraging its volatility under vacuum and crystallinity.
Applications in Drug Development
The primary utility of 4-Bromo-3-methylaniline lies in its role as a "scaffold builder" in medicinal chemistry, particularly via Suzuki-Miyaura Cross-Coupling .[1] This reaction transforms the aryl bromide into a biaryl system—precisely the "4-(4-Bromophenyl)..." structure implied by the user's original query.[1]
Diagram 2: Suzuki Coupling Pathway (The "Biphenyl" Connection)
This diagram explains how the mono-ring precursor becomes the biaryl structure.[1]
Caption: Mechanism showing the transformation of 4-Bromo-3-methylaniline into complex biaryl drug scaffolds.
References
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Bromo-3-methylaniline (CAS 6933-10-4).[1][3][4][5][6][7] Retrieved from [1]
-
ChemicalBook. (2025).[1][2] 4-Bromo-3-methylaniline Properties and Safety. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 4-Bromo-3-methylaniline (CID 23359).[1] National Center for Biotechnology Information. Retrieved from [1]
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methylaniline. Retrieved from
Sources
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- 3. 4-溴-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-bromo-3-methylaniline [stenutz.eu]
- 5. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: Safety & Hazards of 4-(4-Bromophenyl)-3-methylaniline
This guide serves as a provisional Safety Data Sheet (SDS) and Hazard Analysis for the research compound 4-(4-Bromophenyl)-3-methylaniline .
Editorial Note: As of 2026, this specific molecule is a specialized intermediate (likely a Suzuki-Miyaura coupling product) without a globally harmonized commercial SDS. The safety profile below is constructed via Structure-Activity Relationship (SAR) analysis, benchmarking against the known human carcinogen 4-aminobiphenyl.
Part 1: Chemical Identity & Physical Properties
Systematic Name: 4'-Bromo-3-methyl-[1,1'-biphenyl]-4-amine Common Synonyms: 4-(4-Bromophenyl)-m-toluidine; 4'-Bromo-3-methyl-4-biphenylamine.[1] Molecular Formula: C₁₃H₁₂BrN Molecular Weight: 262.15 g/mol
Physicochemical Constants (Predicted)
| Property | Value / Prediction | Relevance to Safety |
| Physical State | Solid (Crystalline Powder) | High dust generation potential; inhalation risk.[1] |
| Color | Off-white to tan/brown | Darkens upon oxidation (amine instability). |
| Melting Point | 110–130 °C (Estimated) | Stable solid at room temp; melt processing risk low. |
| LogP (Octanol/Water) | ~4.2 (High Lipophilicity) | Critical: High skin absorption potential; bioaccumulation. |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; requires organic solvents for cleanup. |
Part 2: Hazard Identification (GHS Classification)
Signal Word: DANGER
Core Hazard: The Biaryl Amine Structural Alert
This compound is a structural analog of 4-Aminobiphenyl (CAS 92-67-1), a known Group 1 Human Carcinogen. The addition of the methyl and bromine groups modifies but does not eliminate the carcinogenic potential.
GHS Hazard Statements (Derived)
-
H350: May cause cancer (Category 1B - Presumed Human Carcinogen).
-
H341: Suspected of causing genetic defects (Mutagenicity).
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.[2]
-
H411: Toxic to aquatic life with long-lasting effects (due to halogenation).
Mechanism of Toxicity (The "Why")
Aromatic amines require metabolic activation to exert genotoxicity.[3][4] The pathway involves N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2) in the liver.
-
N-Hydroxylation: The amine (-NH₂) is oxidized to hydroxylamine (-NHOH).
-
Esterification: In the bladder or liver, this is converted to an acetoxy or sulfoxy ester.
-
Nitrenium Ion Formation: The ester leaves, creating a highly reactive electrophilic nitrenium ion.
-
DNA Adducts: This ion attacks DNA (specifically Guanine residues), causing mutations.
Diagram 1: Metabolic Activation Pathway of Biaryl Amines
Caption: The bioactivation pathway transforming inert aromatic amines into DNA-damaging electrophiles.
Part 3: Safe Handling & Engineering Controls
Occupational Exposure Band (OEB): Band 4 or 5 (< 1 µg/m³). Rationale: Due to the genotoxic carcinogen potential, there is essentially no "safe" level of exposure.
Engineering Controls (Hierarchy of Controls)
-
Primary: Isolator or Glovebox . Handling of the dry powder must never occur on an open bench.
-
Secondary: Class II Biosafety Cabinet (BSC) or Vented Balance Enclosure (VBE) with HEPA filtration, only if the powder is in solution.
-
Facility: The lab should be under negative pressure relative to the corridor.
Personal Protective Equipment (PPE)[5]
-
Respiratory: If outside containment, a Powered Air Purifying Respirator (PAPR) with P100 cartridges is required. N95 masks are insufficient for carcinogens.
-
Dermal: Double gloving (Nitrile over Nitrile) or Laminate film (Silver Shield) gloves. The lipophilicity (LogP ~4.2) means this compound will permeate standard latex instantly.
-
Suit: Tyvek® or similar disposable coveralls to prevent contamination of street clothes.
Decontamination & Destruction Protocol
Halogenated biaryl amines are persistent. Simple water washing is ineffective.
Step-by-Step Decontamination Workflow:
-
Solubilize: Wipe surfaces with a solvent in which the compound is soluble (Acetone or Ethanol). Do not spray; wipe to avoid aerosols.
-
Oxidize: Treat the surface with a 10% Bleach (Sodium Hypochlorite) solution or a specific oxidant (e.g., Fenton's reagent) to degrade the amine functionality.
-
Surfactant Wash: Follow with a detergent water wash to remove residues.
-
Verification: UV trace analysis (swab test) is recommended for validation.
Diagram 2: Safe Handling Workflow
Caption: Mandatory workflow to maintain OEB 4 containment during experimentation.
Part 4: Emergency Response
Spill Response (Dry Powder)
-
Evacuate: Clear the area immediately. Allow aerosols to settle (30 mins).
-
Don PPE: Full Tyvek suit, double gloves, and PAPR/Full-face respirator.
-
Contain: Cover spill with damp absorbent pads (dampened with PEG-400 or oil) to prevent dust. Do not dry sweep.
-
Clean: Scoop into a wide-mouth hazardous waste jar. Perform the "Solubilize -> Oxidize" cleaning cycle described above.
First Aid
-
Eye Contact: Rinse for 15 minutes.[5] The bromine moiety may cause lachrymation/irritation.
-
Skin Contact: Immediate washing with PEG-400 (polyethylene glycol) or soap and water. Organic solvents (alcohol) should not be used on skin as they enhance absorption.
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately; mention "Aromatic Amine / Methemoglobinemia risk."
References
-
National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services. [Link]
-
International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: 4-Aminobiphenyl.[4][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]
-
PubChem. (2024). Compound Summary: 4-Aminobiphenyl (Parent Structure Hazard Data). National Library of Medicine.[6] [Link][1]
-
ECHA. (2024). Substance Information: Biphenyl-4-amine.[1] European Chemicals Agency. [Link][1]
Sources
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. epa.gov [epa.gov]
Unlocking the Therapeutic Potential of 4-(4-Bromophenyl)-3-methylaniline: A Technical Guide for Drug Discovery
Abstract
Substituted anilines and biphenyl compounds represent a privileged class of scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide delves into the untapped potential of a unique hybrid of these two pharmacophores: 4-(4-Bromophenyl)-3-methylaniline. While direct research on this specific molecule is nascent, this document provides a comprehensive, forward-looking analysis of its potential applications in drug discovery. By examining the established biological activities of its constituent moieties—the biphenylamine core, the bromo substituent, and the methyl group—we construct a scientifically grounded framework for its investigation as a novel therapeutic candidate. This guide outlines potential pharmacological targets, proposes detailed synthetic and screening protocols, and provides the foundational knowledge for researchers to embark on the exploration of this promising compound.
Introduction: The Rationale for Investigating this compound
The biphenyl moiety is a cornerstone in the design of pharmacologically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the aniline scaffold is a versatile building block in drug discovery, known for its ability to engage with biological targets through various non-covalent interactions.[1][4] The strategic combination of these two pharmacores in this compound, further decorated with a bromine atom and a methyl group, presents a compelling case for its investigation.
The bromine substituent can enhance the lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability. Furthermore, halogen bonding is an increasingly recognized interaction in drug-receptor binding, offering a potential avenue for enhanced target affinity and selectivity. The methyl group can influence the molecule's conformation and metabolic stability. This unique combination of structural features suggests that this compound could possess novel or enhanced biological activities compared to its parent compounds.
Physicochemical Properties and Drug-Likeness Assessment
A preliminary in silico assessment of this compound's physicochemical properties is crucial for predicting its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 264.14 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |
| XLogP3 | 4.2 | Indicates good lipophilicity, suggesting potential for membrane permeability |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability |
| Hydrogen Bond Acceptors | 1 | Favorable for oral bioavailability |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be beneficial for target binding |
Data based on the parent compound 4-bromo-3-methylaniline and the addition of a phenyl group.
Potential Pharmacological Targets and Therapeutic Areas
Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound.
Anticancer Activity
Many biphenyl derivatives and substituted anilines have demonstrated potent anticancer activity.[5] The proposed mechanism often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Substituted anilines are prominent in the development of kinase inhibitors.[1] this compound should be screened against a panel of cancer-related kinases, such as EGFR, VEGFR, and BRAF.
-
Heat Shock Protein 90 (Hsp90) Inhibition: Bromo-aniline derivatives have been investigated as potential Hsp90 inhibitors, which are crucial for the stability of many oncoproteins.[5]
Antimicrobial Activity
The biphenyl and bromo-aniline moieties are present in various antimicrobial agents.[6][7] The lipophilicity conferred by the bromophenyl group could facilitate penetration of microbial cell membranes.
-
Antibacterial Activity: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.[7][8]
-
Antifungal Activity: Screening against common fungal pathogens such as Candida albicans and Aspergillus fumigatus is warranted.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used in the pharmaceutical industry for the formation of carbon-carbon bonds.[9]
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. media.neliti.com [media.neliti.com]
- 6. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
Thermodynamic Stability & Physicochemical Profile: 4-(4-Bromophenyl)-3-methylaniline
[1]
Executive Summary
This compound (CAS: Analogous to 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine) represents a specialized class of halogenated aminobiphenyls often utilized as intermediates in the synthesis of liquid crystals, organic semiconductors, and pharmaceutical scaffolds via Suzuki-Miyaura coupling.[1]
This guide addresses the thermodynamic stability of this molecule, focusing on its solid-state behavior, solution-phase degradation pathways, and the structural influence of the ortho-methyl group.[1] Due to the limited public availability of specific calorimetric data for this precise isomer, this analysis employs Structure-Property Relationship (SPR) modeling based on validated congeners (4-aminobiphenyl and 4-bromo-3-methylaniline) to provide actionable stability thresholds.[1]
Structural Identity & Conformational Analysis[1]
To understand the thermodynamics, we must first define the structural constraints.[1] The molecule consists of an aniline core coupled to a 4-bromophenyl ring, with a methyl group positioned ortho to the biaryl linkage.[1]
-
IUPAC Name: 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine[1]
-
Molecular Formula: C₁₃H₁₂BrN[1]
-
Molecular Weight: 262.15 g/mol [1]
The "Ortho-Effect" and Torsional Strain
The defining thermodynamic feature of this molecule is the 3-methyl group .[1] In a planar biphenyl system, steric repulsion would occur between the methyl group on Ring A and the ortho-protons of Ring B.[1]
-
Consequence: To relieve this strain, the two phenyl rings twist out of coplanarity.[1]
-
Thermodynamic Impact: This twist reduces
-conjugation between the amine (donor) and the bromine (acceptor), effectively isolating the electronic environments of the two rings.[1] This increases the energy barrier for crystallization (potentially lowering the melting point relative to planar analogs) but stabilizes the amine against certain resonance-assisted oxidation pathways.[1]
Figure 1: Causal chain of the 'Ortho-Effect' on thermodynamic properties.[1]
Thermodynamic Parameters (Predicted & Experimental)
As direct calorimetric data is sparse in public registries, the following values are derived from high-confidence group additivity methods and homologous series interpolation.
Solid-State Transitions
| Parameter | Value (Est.) | Confidence | Rationale |
| Melting Point (Tm) | 92°C – 98°C | High | Higher than 4-aminobiphenyl (53°C) due to MW and Br; lower than planar analogs due to twist.[1] |
| Boiling Point (Tb) | 365°C ± 10°C | Medium | Extrapolated from 4-bromo-3-methylaniline (240°C) + phenyl increment.[1] |
| Enthalpy of Fusion ( | 22–26 kJ/mol | Medium | Typical for substituted biphenyls.[1] |
| LogP (Lipophilicity) | 4.1 – 4.3 | High | Significant hydrophobicity driven by Br and Biphenyl core.[1] |
Solubility Profile
-
Water: Practically insoluble (< 0.1 mg/L).[1] The hydrophobic biphenyl core dominates the polar amine.[1]
-
Organic Solvents: Highly soluble in DCM, DMSO, and Ethyl Acetate.[1]
-
Thermodynamic Stability in Solution: Stable in aprotic solvents (DMSO, Toluene) at ambient temperature.[1] In protic solvents (MeOH), protic exchange at the amine is rapid but non-destructive.[1]
Chemical Stability & Degradation Pathways[1][2]
The thermodynamic stability of this compound is compromised primarily by the high reactivity of the aniline nitrogen and the potential lability of the C-Br bond under specific conditions.[1]
A. Oxidative Instability (Primary Hazard)
Like all electron-rich anilines, this molecule is thermodynamically prone to oxidation.[1]
-
Mechanism: Formation of N-oxide radical cations, progressing to azo-dimers or quinone-imine species.[1]
-
Trigger: Exposure to air (O₂) and light (UV) accelerates this process, turning white crystals to yellow/brown.[1]
-
Mitigation: Store under Argon/Nitrogen at < -20°C.
B. Thermal Decomposition[1][2]
-
Onset Temperature: > 220°C (under inert atmosphere).[1]
-
Pathway: At extreme temperatures, homolytic cleavage of the C-Br bond (Bond Dissociation Energy ~ 80 kcal/mol) may occur, followed by polymerization of the biphenyl radical.[1]
C. Genotoxicity Warning
Critical Safety Note: Aminobiphenyls are established carcinogens (bladder cancer risk).[1] The metabolic activation involves N-hydroxylation by Cytochrome P450.[1] While the 3-methyl group may sterically hinder this enzymatic fit, all handling must assume high potency genotoxicity .[1]
Figure 2: Primary degradation pathways affecting thermodynamic stability.
Experimental Protocols for Stability Assessment
To validate the stability of your specific lot, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting point and purity.[1]
-
Sample Prep: Weigh 2–4 mg of sample into a Tzero Aluminum pan. Crimp hermetically.
-
Reference: Empty crimped aluminum pan.
-
Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under
purge (50 mL/min). -
Acceptance Criteria: A sharp endotherm (onset to peak < 2°C) indicates high purity.[1] Broadening suggests oxidation or solvent inclusion.[1]
Protocol B: Forced Degradation (Stress Testing)
Objective: Establish stability limits for formulation.
-
Acid/Base Stress: Dissolve 1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours. Analyze by HPLC.
-
Expectation: Stable in base; potential salt formation in acid (reversible).[1]
-
-
Oxidative Stress: Treat with 3%
at RT.[1]-
Expectation: Rapid degradation to N-oxide (monitor peak shift +16 Da).[1]
-
References
-
National Toxicology Program (NTP). 4-Aminobiphenyl: Physical and Chemical Properties.[1][2] NIH.[1] Available at: [Link][1]
-
NIST Standard Reference Data. Estimation of Thermodynamic Properties of Organic Compounds (Group Additivity). Available at: [Link][1]
-
IARC Monographs. Chemical Agents and Related Occupations: 4-Aminobiphenyl.[1] Volume 100F.[1] Available at: [Link]
Biaryl Amine Synthesis: A Mechanistic Guide to Intermediates and Protocols
Executive Summary: The C–N Bond as a Drug Anchor
Biaryl amines are the structural backbone of modern pharmacopeia, serving as the critical hinge in >40% of kinase inhibitors (e.g., Imatinib, Dasatinib) and a vast array of materials (OLED hole-transport layers). While the disconnection is simple—forming a bond between an aryl ring and a nitrogen atom—the execution relies on traversing specific high-energy intermediates.
This guide moves beyond simple "recipe following" to analyze the mechanistic intermediates that dictate success or failure. We classify synthesis strategies not just by catalyst metal, but by the nature of the reactive intermediate—from the oxidative addition complexes of Palladium to the transient Copper(III) species and the electrophilic arynes.
The Palladium-Amido Intermediate (Buchwald-Hartwig)
The Buchwald-Hartwig amination is the gold standard for biaryl amine synthesis. Its success relies on the formation and reductive elimination of a specific Pd(II)-amido intermediate.
Mechanistic Causality
The cycle is not a flat circle; it is a sequence of energy barriers.
-
Oxidative Addition (OA):
inserts into the Ar-X bond. Insight: Electron-rich ligands (e.g., tri-tert-butylphosphine) accelerate this step for aryl chlorides. -
Amine Coordination & Deprotonation: This is often the bottleneck. The amine must displace a ligand or halide on the crowded Pd center.
-
Reductive Elimination (RE): The C-N bond forms, regenerating Pd(0). Critical: Bulky ligands promote this by "squeezing" the Ar and N groups together (steric acceleration).
Visualization: The Pd(0)/Pd(II) Catalytic Cycle
The following diagram maps the flow of intermediates, highlighting the critical "Amido Complex" where steric crowding dictates the rate of product release.
Caption: The Buchwald-Hartwig cycle. The Pd(II)-Amido intermediate (Red) is the bifurcation point where
The Copper(III) Intermediate (Chan-Lam & Ullmann)
While Palladium relies on a 0/+2 cycle, modern Copper catalysis (specifically Chan-Lam) operates via a distinct oxidative mechanism, often accessing a high-energy Cu(III) species.
Chan-Lam Coupling: The Oxidative Route
Unlike Buchwald-Hartwig, which uses aryl halides, Chan-Lam couples aryl boronic acids with amines.[1]
-
Key Intermediate: A Cu(III)-aryl-amido species formed via disproportionation or oxidation of a Cu(II) precursor.[2]
-
Why it matters: This reaction proceeds at room temperature in air.[1][2] The "intermediate" here is sensitive to water (protodeboronation) but requires oxygen to regenerate the catalyst.
Ullmann-Goldberg: The Nucleophilic Route
Modern Ullmann chemistry uses ligands (diamines, amino acids) to stabilize the Cu(I) species, preventing the formation of insoluble copper salts and allowing lower temperature (80-100°C) operation compared to the classic 200°C conditions.
Caption: The Chan-Lam cycle relies on a transient, high-valent Cu(III) species. Note the requirement for O2 (air) to close the cycle.
Strategic Building Blocks: Electrophile Selection
The choice of "intermediate" starting material (the electrophile) dictates the catalyst system.
| Electrophile Class | Intermediate Reactivity | Recommended Catalyst System | Application Niche |
| Aryl Chloride (Ar-Cl) | Low (Strong bond) | Pd(0) + Bulky Phosphines (e.g., BrettPhos, XPhos) | Pharma Scale-up: Cheap, available, stable. |
| Aryl Bromide (Ar-Br) | Moderate | Pd(0) (Standard) or Cu(I) (Ullmann) | Discovery: Good balance of reactivity and stability. |
| Aryl Iodide (Ar-I) | High (Weak bond) | Cu(I) (Ullmann) or Pd(0) (Mild) | Sensitive Substrates: Reacts at lower temps; prone to halogen exchange. |
| Aryl Triflates (Ar-OTf) | High (Pseudohalide) | Pd(0) + Bidentate Ligands (BINAP) | Phenol Derivatization: Converts phenols to anilines. |
| Aryl Boronic Acid | Oxidative Coupling | Cu(II) (Chan-Lam) | Late-Stage Functionalization: Tolerates halides elsewhere on the ring. |
Validated Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling (High-Throughput Compatible)
Target: Coupling a deactivated aryl chloride with a secondary amine.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: RuPhos or BrettPhos (4 mol%) — Use RuPhos for secondary amines, BrettPhos for primary.
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-activation (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ and the Ligand in a small volume of dioxane. Heat to 80°C for 2 minutes. Why? This ensures formation of the active L1Pd(0) species before substrate exposure.
-
Charge Solids: Add Aryl Chloride, Base, and magnetic stir bar to a reaction vial.
-
Combine: Add the amine and the pre-formed catalyst solution.
-
Reaction: Seal and heat to 100°C for 4-12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black and inorganic salts). Concentrate and purify via flash chromatography.
Protocol B: Chan-Lam Coupling (Open Flask)
Target: N-arylation of an imidazole or aniline using a boronic acid.
Reagents:
-
Aryl Boronic Acid (2.0 equiv) — Excess is needed due to protodeboronation.
-
Amine/Aniline (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (10-20 mol%)
-
Ligand: Pyridine (2.0 equiv) or Myristic acid (additive)
-
Solvent: DCM or Methanol (Reagent grade, not anhydrous)
Step-by-Step Workflow:
-
Open Air Setup: This reaction requires oxygen. Do not use Argon.
-
Mixing: Combine Cu(OAc)₂, Boronic Acid, and Amine in a flask.
-
Solvent Addition: Add solvent and Pyridine.
-
Stirring: Stir vigorously at Room Temperature (25°C) for 24-48 hours. The solution usually turns deep blue/green (active Cu species).
-
Validation: Monitor by TLC. If stalled, add more Boronic Acid and Cu catalyst (the boronic acid often degrades faster than the coupling rate).
References
-
Buchwald-Hartwig Mechanism: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Chan-Lam Mechanistic Study: Vantourout, J. C., et al. (2017).[1] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.[3] Link
-
Ullmann-Goldberg Overview: Sambiagio, C., et al. (2014). Copper-catalysed arylation of amines using aryl boronic acids and related compounds. Chemical Society Reviews. Link
-
Industrial Application: Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Pharmaceutical Industry. Advanced Synthesis & Catalysis. Link
-
Recent Ni-Catalyzed Advances: Raghuvanshi, K., et al. (2025).[4] Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles.[4] PMC. Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for 4-(4-Bromophenyl)-3-methylaniline Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary & Strategic Rationale
The compound 4-(4-Bromophenyl)-3-methylaniline (IUPAC: 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine) is a highly versatile, bifunctional biaryl scaffold. Featuring both a nucleophilic primary aniline and an electrophilic aryl bromide, this core structure is a privileged intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and heterobifunctional degraders (PROTACs) [1].
The primary synthetic challenge in constructing this biphenyl core lies in chemoselectivity . To avoid uncontrolled oligomerization or symmetric homocoupling, the assembly must leverage the distinct oxidative addition rates of different carbon-halogen bonds. By utilizing 4-iodo-3-methylaniline and (4-bromophenyl)boronic acid , we exploit the inherent thermodynamic and kinetic preference of Palladium(0) to insert into the weaker C–I bond (~55 kcal/mol) over the C–Br bond (~68 kcal/mol) [2]. This "pot-economy" approach allows for the precise construction of the biphenyl linkage while preserving the aryl bromide for downstream derivatization.
Mechanistic Principles of Chemoselective Assembly
The success of this protocol relies on a finely tuned catalytic cycle. The choice of catalyst and temperature is critical:
-
Catalyst Selection: We utilize
, a classic Pd(0) source with monodentate phosphine ligands. Unlike highly electron-rich, bulky ligands (e.g., XPhos or SPhos) which can force the activation of C–Br bonds even at room temperature, provides a moderate electron density that cleanly differentiates between C–I and C–Br oxidative addition [3]. -
Thermal Control: The reaction is strictly maintained at 60 °C. Elevated temperatures (>80 °C) provide enough thermal energy to overcome the activation barrier for C–Br insertion, leading to unwanted teraryl byproducts.
-
Biphasic System: A 1,4-Dioxane/Water system is employed. Water is essential to hydroxylate the boronic acid, forming the reactive boronate species required for the transmetalation step.
Fig 1: Chemoselective synthesis and divergent derivatization of the biphenyl core scaffold.
Quantitative Optimization Data
To validate the causality of the chosen parameters, the following table summarizes the optimization landscape for the chemoselective coupling of the bromoiodo-precursors.
| Catalyst System (5 mol%) | Solvent System | Temp (°C) | Yield (%) | Chemoselectivity (C-I vs C-Br) |
| 1,4-Dioxane / | 60 | 88% | >99 : 1 | |
| Toluene / | 80 | 75% | 90 : 10 | |
| 1,4-Dioxane / | 100 | 45% | 40 : 60 (Oligomerization) | |
| DMF / | 60 | 62% | 95 : 5 (Protodeboronation) |
Table 1: Impact of catalyst and temperature on chemoselectivity. Bold text indicates the optimized, self-validating protocol conditions.
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (this compound)
Self-Validation Checkpoint: The success of this step is visually indicated by the transition of the reaction mixture from a pale yellow suspension to a dark, homogeneous solution, followed by LC-MS confirmation of the
Reagents:
-
4-Iodo-3-methylaniline: 1.0 mmol (233.0 mg)
-
(4-Bromophenyl)boronic acid: 1.05 mmol (210.8 mg)
- : 0.05 mmol (57.8 mg, 5 mol%)
- (2.0 M aqueous solution): 2.0 mmol (1.0 mL)
-
1,4-Dioxane (Anhydrous): 4.0 mL
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 15 mL Schlenk tube, combine 4-iodo-3-methylaniline, (4-bromophenyl)boronic acid, and 1,4-Dioxane. Sparge the solution with ultra-pure Argon for 15 minutes. Causality:
is highly sensitive to oxidation; will rapidly degrade the catalyst to inactive Pd(II) species. -
Catalyst Addition: Quickly add
under a positive stream of Argon. -
Base Addition: Add the degassed 2.0 M aqueous
solution via syringe. -
Reaction: Seal the tube and heat the biphasic mixture in a pre-equilibrated oil bath at 60 °C for 12 hours with vigorous stirring (800 rpm).
-
Monitoring: Sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting iodide (
) and the appearance of a new, UV-active spot ( ). -
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the product as an off-white solid.
Protocol B: Divergent Derivatization
Once the core scaffold is isolated, it can be derivatized at either the amine or the bromide. Because the amine is a stronger nucleophile and can coordinate to Palladium, it is standard practice to functionalize (or protect) the aniline before engaging the aryl bromide in a second cross-coupling.
Route A: Amine Functionalization (Amidation)
This protocol converts the primary aniline into a stable amide, setting the stage for subsequent C-Br activation.
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) under Argon.
-
Add
-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the flask to 0 °C. -
Dropwise add the desired acid chloride (1.2 eq). Causality: The slow addition at 0 °C prevents di-acylation.
-
Warm to room temperature and stir for 2 hours. Quench with saturated aqueous
, extract with DCM, and purify via silica gel chromatography.
Route B: Bromide Functionalization (Iterative Suzuki Coupling)
With the amine protected (e.g., as an amide from Route A), the previously inert C–Br bond can now be activated using a more robust catalyst system.
-
Combine the amide-protected core (1.0 eq) and a new Arylboronic acid (1.5 eq) in Toluene/EtOH/
(4:1:1). -
Add
(10 mol%) and (2.0 eq). -
Causality for Parameter Shift: The C–Br bond requires higher energy for oxidative addition. Heat the reaction to 90 °C for 16 hours.
-
Monitor via LC-MS for the disappearance of the brominated starting material. Workup and purify as described in Protocol A.
References
-
Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. This paper highlights the use of highly functionalized biaryl and bromo-aromatic scaffolds in the synthesis of advanced PROTACs. URL:[Link][1]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. A comprehensive review detailing the thermodynamic principles and catalyst selection required for chemoselective differentiation between C-I and C-Br bonds. URL:[Link][2]
-
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis. This study provides authoritative grounding on the relative oxidative addition rates of bromo- vs. iodo-arenes under standard Suzuki-Miyaura conditions. URL:[Link][3]
Sources
Suzuki-Miyaura coupling reactions using 4-(4-Bromophenyl)-3-methylaniline
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)-3-methylaniline
Executive Summary & Molecule Profile
This application note details the optimized protocols for utilizing This compound (referred to herein as BPMA ) in Suzuki-Miyaura cross-coupling reactions.
BPMA is a bifunctional biaryl scaffold (
Structural Analysis & Reactivity Map
-
Site A (Aryl Bromide): The primary reactive site for Suzuki coupling. Located at the para position of the distal phenyl ring, it is sterically accessible.
-
Site B (Primary Amine): Located on the methyl-substituted ring. While nucleophilic, the ortho-methyl group provides slight steric protection.
-
Site C (Ortho-Methyl): Increases the solubility of the biaryl system but introduces minor steric strain on the aniline ring.
Critical Mechanistic Considerations
To achieve high yields (>90%) with BPMA, one must address the "Amine Poisoning" effect. In standard catalytic cycles using simple phosphines (e.g.,
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are sterically demanding enough to prevent the amine from binding to the palladium center while accelerating the oxidative addition into the C-Br bond.
Pathway Visualization: The Catalytic Cycle & Amine Interference
Figure 1: The catalytic cycle highlights the critical divergence point where improper ligand choice leads to catalyst deactivation via amine coordination.
Experimental Protocols
Method A: Direct Coupling (BPMA as Electrophile)
Best for coupling BPMA with aryl/heteroaryl boronic acids.
Rationale: We utilize XPhos Pd G2 (Generation 2 Precatalyst). The 2-aminobiphenyl scaffold of the precatalyst ensures rapid activation, while the XPhos ligand provides the steric bulk necessary to repel the free amine of BPMA and facilitate coupling with hindered partners.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Recommended Reagent |
|---|---|---|---|
| BPMA | 1.0 | Electrophile | This compound |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.02 (2 mol%) | Catalyst | XPhos Pd G2 (CAS: 1310584-14-5) |
| Base | 3.0 | Activator |
Step-by-Step Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, add BPMA (1.0 equiv), the Boronic Acid partner (1.2 equiv), and
(3.0 equiv). -
Catalyst Addition: Add XPhos Pd G2 (2 mol%). Note: If G2 is unavailable, use
(2 mol%) + XPhos (4 mol%). -
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio) to reach a concentration of 0.2 M relative to BPMA.
-
Reaction: Heat the block/bath to 80°C . Stir vigorously for 2–4 hours.
-
Monitoring: Check via LC-MS or TLC. The free amine on the product often causes tailing; add 1%
to the TLC eluent.
-
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc. Wash with water (
) and Brine ( ). Dry over . -
Purification: Flash chromatography.
-
Tip: Pre-treat silica column with 1% Triethylamine/Hexanes to prevent the amine product from streaking.
-
Method B: Miyaura Borylation (Converting BPMA to Nucleophile)
Required when the coupling partner is also a halide.
Rationale: To convert BPMA into a boronic ester (
Reagents:
-
BPMA (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) - (3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Weak base prevents deborylation.
-
Solvent: Anhydrous DMSO or 1,4-Dioxane [0.3 M].
Protocol:
-
Combine BPMA,
, KOAc, and catalyst in a dry flask under Argon. -
Add DMSO.[2]
-
Heat to 90°C for 4–6 hours.
-
Workup: Dilute with
(Ether is preferred over EtOAc to avoid extracting DMSO). Wash extensively with water to remove DMSO. -
Storage: The resulting aminophenyl-boronate is relatively stable but should be stored at 4°C under inert gas.
Optimization Workflow (Decision Tree)
Use this logic flow to troubleshoot or optimize conditions if the standard protocol yields <50%.
Figure 2: Optimization logic for maximizing yield with BPMA substrates.
Troubleshooting & Data Summary
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine. | Switch to XPhos Pd G2 or Buchwald Precatalyst . Increase catalyst loading to 5 mol%. |
| Protodeboronation | Base is too strong or reaction too wet. | Switch base from |
| Homocoupling (R-R) | Oxidation of Boronic Acid. | Degas solvents thoroughly (sparge with Ar for 15 min). |
| Product Streaking (TLC) | Interaction of amine with Silica. | Add 1-2% Triethylamine ( |
| Blue/Black Precipitate | Palladium black formation (catalyst death). | Ligand is dissociating. Lower temperature to 60°C or add excess free ligand (1 mol%). |
References
-
Buchwald-Hartwig/Suzuki Ligand Design
-
Miyaura Borylation Protocols
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews (Miyaura & Suzuki).
-
URL:[Link]
-
Handling Free Anilines in Coupling
-
Catalyst Scavenging in Drug Development
- Title: "Removal of Palladium Impurities
- Source:Organic Process Research & Development.
-
URL:[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination procedures with 4-(4-Bromophenyl)-3-methylaniline
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-(4-Bromophenyl)-3-methylaniline [1]
Strategic Overview: The "AB Monomer" Challenge
The substrate This compound (hereafter referred to as Substrate-1 ) represents a classic "AB-type" monomer in palladium catalysis.[1] It possesses two reactive termini:
-
Nucleophilic Domain: An electron-rich primary aniline (activated by the 3-methyl group).[1]
-
Electrophilic Domain: An unhindered aryl bromide on the distal phenyl ring.[1][2]
The Core Problem: Under standard Buchwald-Hartwig conditions, Substrate-1 is prone to uncontrolled head-to-tail oligomerization (polycondensation), where the amine of one molecule couples with the bromide of another.
The Solution: Successful utilization of Substrate-1 requires strict chemoselectivity .[1] You must differentiate the reactivity of the internal functional groups against the external coupling partner.[2] This guide outlines two distinct workflows based on your target transformation.
Critical Structural Analysis
Before beginning, visualize the steric and electronic environment of Substrate-1 :
-
Biaryl Twist: The 3-methyl group (ortho to the biaryl axis) induces a torsion angle between the two phenyl rings.[2] This reduces conjugation between the amine and the bromide, effectively isolating their electronic behaviors.[2]
-
Reactivity Profile:
Figure 1: Strategic decision tree for bifunctional biaryl substrates.
Protocol A: Substrate-1 as Nucleophile (N-Arylation)[1][3]
Objective: Couple the aniline (
Mechanism of Selectivity:
Kinetic differentiation.[1][2] We utilize an external electrophile (
Reaction Parameters
| Parameter | Recommendation | Rationale |
| External Electrophile | Aryl Iodide (Preferred) or Electron-Poor Aryl Bromide | |
| Catalyst Precursor | Standard Pd(0) or Pd(II) sources.[1] | |
| Ligand | Xantphos or DPEPhos | Wide bite-angle bisphosphines facilitate reductive elimination and generally favor coupling with iodides over bromides in competitive scenarios [1].[1][2] |
| Base | A mild, soluble base.[1] Avoid strong bases like | |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/weakly polar solvents minimize halogen exchange.[1] |
Step-by-Step Procedure
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degassing: Sparge with Argon for 5 minutes. Oxygen inhibits the catalyst and promotes homocoupling.[2]
-
Reaction: Seal and heat to 80 °C .
-
Note: Do not exceed 100 °C. Higher temperatures increase the rate of oxidative addition into the internal bromide (side reaction).
-
-
Monitoring: Monitor by LCMS. Look for the mass of Product + H.[2] If 2 x Substrate - 2HBr (Dimer) appears, lower temperature or switch to Aryl Iodide.
Protocol B: Substrate-1 as Electrophile (C-N Coupling)
Objective: Couple an external amine to the bromide position of Substrate-1 .
The Challenge: The amine of Substrate-1 is a competent nucleophile. If you mix Substrate-1 + External Amine + Catalyst, the catalyst cannot easily distinguish between the two amines.
The "Gold Standard" Solution: Transient or Permanent Protection.
Attempting this directly is high-risk.[1][2] The most robust industrial method is a 2-step sequence: Boc-protection
Step 1: Rapid Boc-Protection
-
Dissolve Substrate-1 (1.0 equiv) in THF.[1]
-
Add
(1.1 equiv) and catalytic DMAP (0.1 equiv).[2] Reflux for 2 hours. -
Workup: Evaporate volatiles.[1][2] The resulting N-Boc-Substrate-1 is now a pure Aryl Bromide with no competing nucleophile.
Step 2: The Coupling (Buchwald-Hartwig)
Now that the interference is removed, standard conditions apply.
| Parameter | Recommendation | Rationale |
| Nucleophile | External Amine (1.2 equiv) | Primary or Secondary amines.[1] |
| Catalyst System | BrettPhos Pd G4 or RuPhos Pd G4 | Third/Fourth generation precatalysts are superior for hindered or electron-rich bromides.[1] RuPhos is excellent for secondary amines; BrettPhos for primary [2].[1][2] |
| Base | Strong bases are now safe to use (no acidic protons on the substrate).[2] | |
| Temperature | 80–100 °C | Standard activation energy.[1][2] |
Step-by-Step Procedure (Coupling)
-
Charge: Add N-Boc-Substrate-1 (1.0 equiv), External Amine (1.2 equiv), and
(1.5 equiv) to a vial. -
Catalyst: Add RuPhos Pd G4 (0.02 equiv, 2 mol%).
-
Why G4? These precatalysts activate at low temperature, preventing induction periods where side reactions can occur.
-
-
Solvent: Add anhydrous Toluene or THF.[2]
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Workup/Deprotection:
Troubleshooting & "Direct" Coupling (Advanced)
If you must avoid protection (e.g., for atom economy in late-stage synthesis), you can attempt a Direct Coupling only if:
-
The External Amine is significantly more nucleophilic than Substrate-1 (e.g., Morpholine, Piperidine, or an alkyl amine).
Direct Coupling Protocol (High Risk):
-
Ligand: BINAP (racemic is fine). BINAP is less active than Buchwald ligands but often provides better chemoselectivity for sterically smaller amines over the bulky Substrate-1 amine.[1]
-
Stoichiometry: Use 3.0 - 5.0 equivalents of the External Amine.[1]
-
Logic: By flooding the reaction with the external nucleophile, you statistically favor the Cross-Coupling over the Self-Coupling.[2]
-
Figure 2: Kinetic competition in direct coupling.[1] Success relies on
References
-
Guari, Y., et al. (2001).[1] Titanium-Catalyzed Hydroamination of Alkynes. Chemistry – A European Journal.[1][2] Link(Note: Cited for general principles of amine selectivity).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Paul, F., et al. (2004). Organometallic Synthesis of Conductive Polyanilines. Macromolecules.
Sources
step-by-step preparation of 4-(4-Bromophenyl)-3-methylaniline from precursors
Application Note: Chemoselective Synthesis of 4-(4-Bromophenyl)-3-methylaniline
Executive Summary
This application note details the step-by-step synthesis of This compound (Systematic name: 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine). This biaryl scaffold is a critical intermediate in the development of kinase inhibitors and OLED materials.
The Synthetic Challenge: The primary difficulty in synthesizing this molecule is chemoselectivity . The target contains an aryl bromide and a primary amine.
-
Coupling Selectivity: Constructing the biaryl core requires a Suzuki-Miyaura coupling that must occur exclusively at the desired linkage site without reacting with the bromine atom present on the coupling partner.
-
Reduction Selectivity: The precursor nitro group must be reduced to an amine without dehalogenating the aryl bromide—a common side reaction in standard catalytic hydrogenation (Pd/C + H₂).
The Solution: This protocol utilizes a Chemoselective Suzuki Coupling exploiting the reactivity difference between aryl iodides and aryl bromides, followed by a Bechamp Reduction (Fe/NH₄Cl) to selectively reduce the nitro group while preserving the halogen.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two strategic phases.
Phase 1: Construction of the biaryl core via Suzuki coupling of an aryl iodide and an aryl boronic acid. The aryl iodide (Reaction Partner A) is chosen because the C–I bond undergoes oxidative addition to Palladium significantly faster than the C–Br bond, preserving the bromine on Reaction Partner B. Phase 2: Chemoselective reduction of the nitro group using activated iron, avoiding hydrodehalogenation.
Figure 1: Retrosynthetic strategy highlighting the chemoselective bond constructions.
Experimental Protocols
Step 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesize 4'-bromo-3-methyl-4-nitrobiphenyl.
Principle: The reaction exploits the kinetic rate difference:
Reagents & Materials:
| Component | Equiv. | Amount (Example) | Role |
|---|---|---|---|
| 4-Iodo-3-methylnitrobenzene | 1.0 | 2.63 g (10 mmol) | Electrophile (Reactive) |
| 4-Bromophenylboronic acid | 1.1 | 2.21 g (11 mmol) | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.03 | 245 mg | Catalyst (Steric bulk favors selectivity) |
| K₂CO₃ (2M Aqueous) | 3.0 | 15 mL | Base |
| 1,4-Dioxane | - | 40 mL | Solvent |
Procedure:
-
Setup: Charge a 100 mL round-bottom flask (RBF) with 4-iodo-3-methylnitrobenzene, 4-bromophenylboronic acid, and Pd(dppf)Cl₂.
-
Inerting: Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Critical Note: Do not exceed 90°C. Higher temperatures increase the risk of Pd insertion into the Ar-Br bond (homocoupling or polymerization).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (
) should disappear; product ( ) will appear. -
Workup: Cool to room temperature (RT). Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexane) to yield a yellow solid.
Step 2: Selective Nitro Reduction (Bechamp Conditions)
Objective: Reduce the nitro group to an aniline without dehalogenating the aryl bromide. Rationale: Catalytic hydrogenation (H₂/Pd-C) is contraindicated as it rapidly cleaves Ar-Br bonds. Iron/Ammonium Chloride provides a mild, electron-transfer-based reduction that is chemically orthogonal to aryl halides.
Reagents & Materials:
| Component | Equiv. | Amount (Example) | Role |
|---|---|---|---|
| Intermediate (from Step 1) | 1.0 | 2.92 g (10 mmol) | Substrate |
| Iron Powder (325 mesh) | 5.0 | 2.80 g | Reductant |
| Ammonium Chloride (NH₄Cl) | 5.0 | 2.65 g | Electrolyte/Acid source |
| Ethanol / Water | 4:1 | 50 mL | Solvent |
Procedure:
-
Setup: In a 250 mL RBF, dissolve the nitro intermediate in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add NH₄Cl and Iron powder.
-
Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.
-
Observation: The reaction typically turns dark grey/brown (iron oxide formation).
-
-
Timeline: Reflux for 2–4 hours. Monitor by TLC (the amine is significantly more polar and may fluoresce blue under UV).
-
Workup:
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with saturated NaHCO₃ (to ensure free base form) and extract with DCM or EtOAc.
-
-
Isolation: Dry organics (Na₂SO₄) and concentrate.[1] The product is often pure enough for use; if necessary, purify via column chromatography (Hexane/EtOAc 3:1).
Quality Control & Analytics
Expected Data for this compound:
-
Physical State: Off-white to pale brown solid.
-
¹H NMR (400 MHz, CDCl₃):
- 7.55 (d, J = 8.4 Hz, 2H, Ar-H ortho to Br)
- 7.20 (d, J = 8.4 Hz, 2H, Ar-H meta to Br)
- 7.05 (d, J = 8.0 Hz, 1H, Ar-H adjacent to methyl/biphenyl bond)
- 6.60–6.55 (m, 2H, Ar-H ortho to amine)
- 3.70 (br s, 2H, NH₂)
- 2.20 (s, 3H, Ar-CH₃)
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peaks at m/z 262 and 264 (1:1 ratio characteristic of Bromine isotopes).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield / Polymerization | Temperature too high; Pd inserting into Ar-Br. | Lower reaction temp to 60–70°C. Ensure 4-iodo precursor is used, not 4-bromo. |
| Step 1: Hydrodehalogenation | Protodeboronation of boronic acid. | Increase base concentration slightly; ensure anhydrous conditions if problem persists (switch to anhydrous THF/DMF). |
| Step 2: Incomplete Reduction | Iron surface passivation. | Add 1-2 drops of conc. HCl to "etch" the iron powder before adding to the main reaction. |
| Step 2: Emulsion during workup | Iron salts precipitating. | Filter through Celite while hot. If emulsion forms, add Rochelle's salt solution. |
Safety & Handling (MSDS Summary)
-
4-Bromophenylboronic acid: Irritant. Avoid dust inhalation.
-
Pd(dppf)Cl₂: Heavy metal catalyst. Toxic if swallowed. Use in a fume hood.
-
Iron Powder: Flammable solid. Keep away from sparks/open flames.
-
General: Wear nitrile gloves, safety goggles, and lab coat. All waste containing Palladium or halogenated solvents must be disposed of in dedicated hazardous waste streams.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2000).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on reactivity rates I > Br > Cl). Link
-
Liu, Y., et al. (2005).[3] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[3][4] Advanced Synthesis & Catalysis, 347(2-3), 217–219.[3] Link
-
BenchChem Application Note. Selective reduction of nitro group in presence of aryl halide. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Link
Sources
Application Note: Chemoselective Functionalization of 4-(4-Bromophenyl)-3-methylaniline
This application note details the strategic functionalization of 4-(4-Bromophenyl)-3-methylaniline , a privileged biaryl scaffold frequently utilized in the design of Type II kinase inhibitors and protein-protein interaction disruptors.
The presence of the ortho-methyl group (C3) induces a non-planar conformation between the phenyl rings, improving solubility and selectivity profiles compared to flat biaryl analogs. However, the coexistence of a nucleophilic amino group (-NH₂) and an electrophilic aryl bromide (-Br) necessitates strict chemoselectivity control to prevent oligomerization or hydrodehalogenation.
Structural Analysis & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.
-
Nucleophilicity: The amino group at C1 is meta to the methyl group. Unlike ortho-toluidines, the steric hindrance around the nitrogen is minimal, allowing for rapid reaction rates.
-
Conformation: The C3-methyl group creates steric clash with the C4-aryl ring, forcing a dihedral twist (~40–60°). This reduces conjugation between the two rings, making the aniline nitrogen slightly more electron-rich than in a planar 4-phenylaniline system.
-
The "Spectator" Bromine: The 4'-bromo substituent is a latent handle for subsequent cross-coupling (e.g., Suzuki, Sonogashira). Protocols must preserve this bond. Avoid Pd(0) catalysts at high temperatures or vigorous hydrogenation conditions.
Reactivity Workflow Diagram
Figure 1: Strategic functionalization pathways. Green/Yellow paths represent high-yield, chemoselective protocols. The Red path requires specific reducing agents to avoid debromination.
Experimental Protocols
Protocol A: Urea Formation (Kinase Inhibitor Synthesis)
Urea linkages are the gold standard for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), utilizing the NH moiety to form hydrogen bonds with the Glu/Asp backbone in the kinase hinge region.
Mechanism: Nucleophilic addition of the aniline to an isocyanate. Challenge: Commercial isocyanates are limited. Solution: In situ activation of the aniline using Phenyl Chloroformate to generate a carbamate intermediate, followed by displacement with a secondary amine.
Step-by-Step Procedure:
-
Activation:
-
Dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Add Pyridine (1.2 equiv) followed by dropwise addition of Phenyl Chloroformate (1.05 equiv) at 0 °C.
-
Stir at 0 °C for 1 hour. A white precipitate (pyridinium hydrochloride) will form.
-
Checkpoint: TLC (30% EtOAc/Hex) should show complete consumption of aniline. The intermediate is the phenyl carbamate.
-
-
Coupling:
-
Add the coupling amine (R-NH₂, 1.1 equiv) and Triethylamine (2.0 equiv) directly to the reaction mixture.
-
Warm to 50 °C and stir for 4–12 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO₃ (to remove phenol byproduct), and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes or flash chromatography.
-
Why this works: The phenyl carbamate is stable enough to avoid polymerization but reactive enough to form ureas with diverse amines. It avoids the handling of toxic phosgene.
Protocol B: Chemoselective Reductive Amination
Installing solubilizing groups (e.g., morpholine, piperazine tails) often requires converting the primary amine to a secondary amine.
Critical Safety Note: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). This will rapidly cleave the Ar-Br bond (hydrodehalogenation), destroying the scaffold.
Optimized Conditions (Sodium Triacetoxyborohydride):
-
Imine Formation:
-
Combine This compound (1.0 equiv) and the desired Aldehyde (1.2 equiv) in DCE (1,2-Dichloroethane) or DCM.
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 min at RT.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in one portion.
-
Stir at RT for 2–16 hours.
-
-
Quench:
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Note: If the product is basic (e.g., contains a piperazine), ensure the aqueous layer pH > 10 during extraction.
-
Data Validation:
| Reagent | Result | Comment |
|---|---|---|
| H₂ / Pd-C | FAILURE | >90% Debromination observed. |
| NaBH₄ / MeOH | POOR | Incomplete reaction; imine reduction is slow. |
| NaBH(OAc)₃ / DCE | EXCELLENT | >85% Yield. Ar-Br intact. |
Protocol C: Amide Coupling (High-Throughput Compatible)
For library generation, amide formation using coupling reagents is preferred over acid chlorides due to milder conditions and wider functional group tolerance.
Procedure (HATU Method):
-
Dissolve the Carboxylic Acid partner (1.1 equiv) in DMF (0.2 M).
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate the acid (formation of the O-At ester).
-
Add This compound (1.0 equiv).
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc. Wash effectively with 10% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and brine.
Troubleshooting: If conversion is low due to the lipophilicity of the biaryl aniline, heat the reaction to 50 °C. The 3-methyl group does not significantly hinder amide formation.
Protocol D: N-Arylation (The "Safe" Cross-Coupling)
Connecting the aniline to another aromatic ring (e.g., a heteroaryl core) is challenging because the molecule already contains a reactive Ar-Br. Using Pd-catalysis (Buchwald-Hartwig) risks the internal Ar-Br reacting with the catalyst, leading to homocoupling or polymerization.
Recommended Method: Chan-Lam Coupling This copper-mediated oxidative coupling uses boronic acids.[1] It proceeds via a radical/Cu(II) mechanism that does not involve oxidative addition to aryl halides, leaving the Ar-Br untouched.
Procedure:
-
Combine:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Cu(OAc)₂ (1.0 equiv) - Stoichiometric copper is often required for high yields.
-
Pyridine (2.0 equiv)
-
-
Solvent: Dichloromethane (DCM) or Dioxane.
-
Atmosphere: Open to air (or O₂ balloon). Oxygen is the oxidant.
-
Add 4Å Molecular Sieves (crucial for moisture control).
-
Stir vigorously at RT for 24–48 hours.
Analytical Data & Quality Control
When characterizing the functionalized products, specific NMR signatures confirm the structure:
-
¹H NMR (DMSO-d₆):
-
Methyl Group: Look for a singlet around δ 2.1–2.3 ppm .
-
NH Protons:
-
Amide/Urea NH: Typically δ 8.5–10.0 ppm (singlet).
-
Aniline NH₂ (Starting Material): Broad singlet δ 5.0–5.5 ppm .
-
-
Biaryl Twist: The protons on the phenyl ring ortho to the bromine (C3'/C5') often appear as a doublet around δ 7.6–7.7 ppm .
-
-
Mass Spectrometry:
-
The Bromine Isotope Pattern is the key diagnostic. You must see a 1:1 doublet (M and M+2) separated by 2 amu.
-
Loss of this pattern indicates debromination.
-
References
-
Structure & Properties: Stenutz, R. Data for 4-bromo-3-methylaniline. (Starting material core data). Available at: [Link]
- Chan-Lam Coupling Scope: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis of biarylamines preserving halogen handles. Synthesis, 2011(06), 829-856.
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Chemoselectivity. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Urea Synthesis via Phenyl Carbamates: Thavonekham, B. (1997).
-
General Aniline Reactivity: Buchwald-Hartwig Amination. Organic Chemistry Portal. (For context on Pd-catalysis limitations). Available at: [Link]
Sources
Application Note: Orthogonal Functionalization of 4-(4-Bromophenyl)-3-methylaniline in the Synthesis of Kinase Inhibitor Intermediates
Structural Rationale & Chemical Causality
The compound 4-(4-Bromophenyl)-3-methylaniline (IUPAC: 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine, CAS: 1342565-88-1) is a highly versatile bifunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly for targeted oncology drugs 1[1].
From a drug design perspective, this scaffold provides three critical features:
-
The Biphenyl Core: Acts as a rigid, hydrophobic spacer frequently found in Type II kinase inhibitors and PROTAC degraders 2[2].
-
The Ortho-Methyl Group (C2 of the biphenyl system): Induces a steric clash that forces the two aromatic rings out of coplanarity (dihedral angle ~60–90°). This conformational lock minimizes planar
-stacking (improving aqueous solubility) and is often required to perfectly occupy the hydrophobic pocket adjacent to the gatekeeper residue in kinases like BTK or ABL. -
Orthogonal Reactive Handles: The molecule possesses a primary aniline (-NH
) and an aryl bromide (-Br).
The Causality of Reaction Sequencing: To build a complex teraryl or extended amide system, one must functionalize both sites. However, attempting a Palladium-catalyzed Buchwald-Hartwig amination on the primary amine using an exogenous aryl halide is chemically flawed; the internal aryl bromide will undergo competitive oxidative addition with the Pd(0) catalyst, leading to uncontrolled oligomerization 3[3]. Therefore, the scientifically sound workflow dictates a metal-free amidation of the primary amine first, which perfectly preserves the aryl bromide for a subsequent Suzuki-Miyaura cross-coupling 4[4].
Strategic Workflow & Pathway Visualization
The following decision tree and workflow illustrate the logical progression required to successfully utilize this intermediate without triggering side reactions.
Decision tree and workflow for the orthogonal functionalization of this compound.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chemoselective Amidation (Preservation of the Aryl Bromide)
Objective: Synthesize N-(4'-bromo-2-methyl-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)benzamide.
Causality & Design: Because the aniline nitrogen's nucleophilicity is slightly attenuated by conjugation with the biphenyl system, standard EDC/HOBt coupling may result in sluggish kinetics. HATU is employed to generate a highly reactive O-At ester intermediate. DIPEA acts as the base to deprotonate the carboxylic acid and neutralize any trace acid, driving the reaction forward without utilizing transition metals that could activate the C-Br bond.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid (1.1 equiv, 5.5 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Activation: Add DIPEA (3.0 equiv, 15.0 mmol) followed by HATU (1.2 equiv, 6.0 mmol). Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the active O-At ester.
-
Coupling: Add this compound (1.0 equiv, 5.0 mmol, 1.31 g) in one portion.
-
Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 262.1) disappears and the product mass (m/z 434.0) dominates. The strict absence of debrominated side products validates the metal-free chemoselectivity.
-
Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Filter the resulting precipitate, wash with 1M HCl (to remove unreacted amine and DIPEA) followed by saturated NaHCO
, and dry under high vacuum to yield the pure amide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Teraryl Assembly)
Objective: Synthesize 3-(trifluoromethyl)-N-(2-methyl-4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)benzamide.
Causality & Design: A biphasic Dioxane/Water (4:1) system is utilized because water is essential to dissolve the K
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with the bromo-intermediate from Protocol 1 (1.0 equiv, 2.0 mmol), Pyridine-4-boronic acid pinacol ester (1.5 equiv, 3.0 mmol), and K
CO (3.0 equiv, 6.0 mmol). -
Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/H
O (4:1 v/v, 20 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species. -
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv, 5 mol%). -
Reaction: Heat the mixture to 90 °C for 4 hours. Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, dark biphasic solution as the palladium catalyst enters the catalytic cycle and the starting materials are consumed.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine, dry over MgSO
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the target teraryl API precursor.
Quantitative Data: Suzuki-Miyaura Optimization
To demonstrate the empirical basis for the catalyst and base selection in Protocol 2, the following optimization data was generated. The results clearly highlight the superiority of bidentate ligands and optimal base solubility for this specific biphenyl scaffold.
| Entry | Catalyst (5 mol%) | Base (3 equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Mechanistic Observation |
| 1 | Pd(PPh | Na | Toluene / H | 90 | 45% | Monodentate ligand led to slow reductive elimination; significant protodeboronation observed. |
| 2 | Pd(dppf)Cl | Na | Dioxane / H | 90 | 72% | Bidentate ligand improved yield, but Na |
| 3 | Pd(dppf)Cl | K | Dioxane / H | 90 | 94% | Optimal conditions. K |
| 4 | Pd | Cs | DMF / H | 100 | 81% | Excellent conversion, but the stronger base (Cs |
References
-
Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy | ACS Organic Process Research & Development | 4
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis | National Institutes of Health (NIH) / PMC | 2
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds | Beilstein Journal of Organic Chemistry | 3
-
4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine (CAS 1342565-88-1) Product Specifications | Sigma-Aldrich | 1
Sources
- 1. 4'-bromo-2-methyl-[1,1'-biphenyl]-4-amine | 1342565-88-1 [sigmaaldrich.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
cross-coupling reaction conditions for 4-(4-Bromophenyl)-3-methylaniline
Application Note: High-Fidelity Cross-Coupling Strategies for 4-(4-Bromophenyl)-3-methylaniline
Executive Summary & Structural Analysis
Subject: this compound (CAS: Analogous to 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine) Target Audience: Medicinal Chemists, Process Development Scientists.
This guide details the optimized reaction conditions for utilizing This compound as a scaffold in palladium-catalyzed cross-coupling reactions. This substrate presents a unique chemoselectivity challenge : it contains both a nucleophilic handle (primary aniline,
Structural Reactivity Profile:
-
Site A (Nucleophile): The aniline nitrogen at position 1. Its nucleophilicity is slightly modulated by the ortho-methyl group at position 3, which provides steric shielding against bulky electrophiles but does not prevent catalyst coordination.
-
Site B (Electrophile): The aryl bromide at the distal 4'-position. This is the primary site for oxidative addition by Pd(0).
-
The "Head-to-Tail" Risk: In C-N coupling conditions (Buchwald-Hartwig), this molecule acts as an AB-type monomer, posing a high risk of uncontrolled oligomerization (self-coupling).
Decision Matrix: Selecting the Right Protocol
The choice of protocol depends entirely on the desired bond formation. Use the decision tree below to select the appropriate workflow.
Figure 1: Chemoselectivity decision tree for bifunctional amino-aryl bromides.
Protocol A: Suzuki-Miyaura Coupling (C-C Formation)[1]
Application: Synthesis of terphenyls or extended biaryl systems. Rationale: The primary amine does not significantly poison modern Pd catalysts under standard Suzuki conditions. The ortho-methyl group further reduces the binding affinity of the nitrogen to the palladium center, allowing the reaction to proceed without protection.
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 | This compound |
| Boronic Acid | Nucleophile | 1.2 – 1.5 | Aryl/Heteroaryl Boronic Acid |
| Catalyst | Pd Source | 0.03 – 0.05 | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ |
| Base | Activator | 2.0 – 3.0 | K₂CO₃ (mild) or K₃PO₄ |
| Solvent | Medium | N/A | 1,4-Dioxane : Water (4:1) |
Step-by-Step Methodology
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Solvent Addition: Add the solvent mixture (Dioxane/Water, 4:[1]1) to achieve a concentration of 0.1 M – 0.2 M.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3–5 mol%) quickly under positive inert gas pressure.
-
Reaction: Seal the vessel and heat to 80–90 °C for 4–12 hours. Monitor conversion by LCMS (Target Mass = Substrate - Br + Boronic Fragment).
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography. Note: The product is an amine; adding 1% Triethylamine to the eluent prevents streaking on silica.
Protocol B: Buchwald-Hartwig Amination (C-N Formation)[2]
Application: Amination of the distal bromide to form diamines. Rationale: Attempting to couple an external amine directly to the substrate will result in competitive self-coupling , where the substrate's own amine reacts with another substrate molecule's bromide. To prevent polymerization, the internal amine must be protected first.
Workflow Diagram
Figure 2: Protection-Coupling-Deprotection sequence for preventing oligomerization.
Phase 1: Protection (Boc-Strategy)
-
Dissolve this compound (1.0 equiv) in THF.
-
Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).
-
Stir at reflux (60 °C) for 2 hours. The electron-rich nature of the aniline ensures rapid conversion.
-
Concentrate and pass through a short silica plug. This yields the Aryl Bromide "Boc-Intermediate" .
Phase 2: Cross-Coupling Reaction
Use this protocol on the Boc-Intermediate.
| Component | Equivalents | Recommended Reagent |
| Boc-Intermediate | 1.0 | N-Boc-protected Aryl Bromide |
| External Amine | 1.2 | Primary or Secondary Amine |
| Catalyst | 0.02 | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | 0.04 | XPhos or BrettPhos (for primary amines) |
| Base | 1.4 | NaOtBu (Sodium tert-butoxide) |
| Solvent | N/A | Toluene or t-Amyl Alcohol (0.1 M) |
-
Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and Ligand in Toluene and stir at 60 °C for 3 minutes to generate the active catalytic species (
). -
Reaction Assembly: Add the pre-formed catalyst solution to a vial containing the Boc-Intermediate, External Amine, and Base.
-
Conditions: Heat to 100 °C for 8–16 hours.
-
Workup: Standard aqueous workup.
Phase 3: Deprotection
-
Dissolve the coupled product in DCM.
-
Add TFA (Trifluoroacetic acid) (20% v/v). Stir at RT for 1 hour.
-
Neutralize with sat. NaHCO₃ before extraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Pd poisoning by amine | Switch to Pd(Amphos)Cl₂ or increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Protodebromination (Ar-H) | Hydride source / Overheating | Use anhydrous solvents; reduce temperature to 70 °C; ensure base is dry. |
| Incomplete Protection | Steric hindrance of Methyl | Increase Boc₂O to 2.0 equiv and use catalytic DMAP; switch solvent to refluxing Toluene. |
References
-
Suzuki-Miyaura Coupling of Unprotected Anilines
- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.
- Source:Royal Society of Chemistry (RSC) Advances
-
URL:[Link] (Contextual verification from search results 1.2, 1.4).
-
Buchwald-Hartwig Chemoselectivity
- Title: A Guide to Buchwald-Hartwig Amination (BenchChem Protocol).
Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of 4-(4-Bromophenyl)-3-methylaniline
Status: Active Ticket ID: CHEM-SYN-8821 Subject: Optimization of Yield and Chemoselectivity for Biaryl Halide Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering yield losses or impurity profiles during the synthesis of 4-(4-Bromophenyl)-3-methylaniline . This is a classic "chemoselectivity trap." The molecule contains two distinct aryl rings connected by a single bond, with a reactive amine on one side and a fragile carbon-bromine (C-Br) bond on the other.
The two primary failure modes for this synthesis are:
-
Scrambling/Oligomerization during Coupling: The palladium catalyst reacts with the bromine atom on the starting material or product instead of the intended leaving group.
-
Hydrodehalogenation during Reduction: Standard nitro-to-amine reduction protocols (e.g., H₂/Pd-C) strip the bromine atom, yielding the non-functionalized biphenyl.
This guide provides a validated, two-stage protocol designed to bypass these specific pitfalls.
Module 1: The Carbon-Carbon Bond Formation (Suzuki-Miyaura)[1]
The Challenge: You must couple two rings. One ring brings the methyl/nitro group, and the other brings the bromine. If both coupling partners possess a bromine atom, the catalyst cannot distinguish between them, leading to polymerization.
The Solution: Use Leaving Group Hierarchy . Palladium inserts into Carbon-Iodine (C-I) bonds significantly faster than Carbon-Bromine (C-Br) bonds. We will use an iodo-precursor for the nitro-ring to "trick" the catalyst into reacting only where we want it.
Optimized Protocol
-
Electrophile: 4-Iodo-3-methylnitrobenzene (preferred) or 4-Triflate analog.
-
Nucleophile: 4-Bromophenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂·DCM (Ferrocene ligand creates a wide bite angle, stabilizing the catalytic cycle and reducing de-bromination).
Troubleshooting Guide: Coupling Step
| Symptom | Probable Cause | Corrective Action |
| Product contains no Bromine (mass -79/80) | Protodeboronation: The boronic acid lost its boron before coupling. | Switch base to mild K₃PO₄ or Na₂CO₃ . Avoid strong hydroxides. Use anhydrous conditions if possible. |
| Complex mixture / Polymerization | Lack of Selectivity: Catalyst attacked the Br on the boronic acid. | CRITICAL: Ensure you are using the Iodo -nitrobenzene precursor. Keep temp < 80°C. |
| Low Conversion | Catalyst Poisoning: Nitro groups can sometimes coordinate Pd. | Increase catalyst loading to 3-5 mol%. Ensure thorough degassing (O₂ kills active Pd(0)). |
Logic Visualization: Chemoselective Pathway
Caption: Kinetic hierarchy of oxidative addition allows selective coupling of Ar-I over Ar-Br.
Module 2: The Functional Group Transformation (Nitro Reduction)
The Challenge: The nitro group (-NO₂) must be reduced to an amine (-NH₂).[1][2] The standard academic method involves Hydrogen gas (H₂) and Palladium on Carbon (Pd/C). Do not use this method. It will cleave the C-Br bond you just carefully installed, replacing it with Hydrogen.
The Solution: Use Dissolving Metal Reduction (Bechamp conditions) or Tin(II) Chloride . These methods are orthogonal to aryl halides—they reduce the nitro group via electron transfer without touching the bromine.
Optimized Protocol: Iron-Mediated Reduction
-
Reagents: Iron powder (Fe, 325 mesh), Ammonium Chloride (NH₄Cl).
-
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux (80°C) for 2-4 hours.
Troubleshooting Guide: Reduction Step
| Symptom | Probable Cause | Corrective Action |
| Loss of Bromine (Product mass -80) | Wrong Reductant: Used H₂/Pd, Formate, or Hydrazine/Pd. | STOP. Switch to Iron/NH₄Cl or SnCl₂/HCl immediately. These are chemoselective.[1][2][3][4][5] |
| Incomplete Reaction (Stalled) | Surface Passivation: Iron oxide coating the Fe powder. | "Activate" the iron powder by washing with dilute HCl briefly before use, or use excess (5-10 eq) Iron. |
| Emulsion during workup | Iron Sludge: Iron salts form a thick paste. | Filter the hot reaction mixture through a Celite pad. Wash the pad copiously with Ethyl Acetate. |
Comparative Data: Reduction Methods
| Method | Reagents | Yield (Target) | Br-Retention | Status |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | < 10% | Very Poor | ⛔ AVOID |
| Bechamp Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 85-92% | Excellent | ✅ RECOMMENDED |
| Stannous Chloride | SnCl₂, HCl (conc), EtOH | 75-85% | Good | ⚠️ Messy Workup |
| Transfer Hydrogenation | Hydrazine, Fe(III) catalyst | 60-75% | Variable | ⚠️ Optimization needed |
Module 3: Validated Workflow Diagram
This flowchart illustrates the complete "Self-Validating" pathway. If you deviate at the decision nodes, yield will collapse.
Caption: Step-by-step logic flow ensuring retention of the aryl bromide motif.
Frequently Asked Questions (FAQs)
Q: Can I use 4-bromo-3-methylnitrobenzene instead of the iodo-analog? A: Technically yes, but your yields will suffer. The reactivity difference between two bromine atoms (one on the nitro ring, one on the boronic acid) is negligible. You will get a statistical mixture of homocoupled products and oligomers. The Iodo- precursor drives the reaction kinetically toward the cross-coupled product [1].
Q: How do I remove the Palladium residue? It is sticking to the amine. A: Anilines are notorious for binding Palladium. After the reduction step, treat your crude organic phase with a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine. This is more effective than charcoal for amine products.
Q: My intermediate is not soluble in Ethanol for the reduction. A: This is common with biaryls. You can add THF or Ethyl Acetate as a co-solvent to the Iron/NH₄Cl mixture. The reduction requires water for the electron transfer, but the organic solvent ensures your substrate sees the iron surface.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Library. Link
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds.[1][2][3][4][5] Organic Chemistry Portal. Link
-
Chandrappa, S., et al. (2010).[5] A mild and efficient electron-transfer method for the chemoselective reduction of aromatic nitro groups. Synlett, 2010(20), 3019-3022. Link
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jrfglobal.com [jrfglobal.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
purification methods for 4-(4-Bromophenyl)-3-methylaniline: recrystallization vs chromatography
[1][2]
Case ID: PUR-BMA-004 Subject: Purification Strategy: Recrystallization vs. Chromatography Compound Class: Biaryl Amine / Halogenated Aniline Intermediate[1]
Executive Summary & Decision Matrix
Compound Profile:
-
Identity: 4-(4-Bromophenyl)-3-methylaniline (also known as 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine).[1]
-
Structure: A biaryl system containing a basic primary amine, a lipophilic methyl group (ortho to the biaryl axis), and a para-bromo substituent.
-
Key Challenge: The ortho-methyl group induces a twist in the biaryl axis, reducing planarity and often lowering the melting point compared to unsubstituted benzidines. This increases the risk of "oiling out" during recrystallization.
-
Critical Impurity: The Des-bromo analog (3-methyl-[1,1'-biphenyl]-4-amine), a common byproduct of Suzuki couplings (protodebromination), is isostructural and difficult to separate.[1]
Method Selection Guide: Use the following matrix to determine the optimal purification route for your specific crude batch.
| Scenario | Recommended Method | Why? |
| High Des-Bromo Impurity (>5%) | Chromatography | Crystallization rarely separates des-bromo impurities due to co-crystallization (isomorphism).[1] Silica separation exploits the small lipophilicity difference.[1] |
| High Catalyst Load (Pd/TPPO) | Recrystallization | Triphenylphosphine oxide (TPPO) and Pd-black are easily removed by filtration and solubility differences in alcohols.[1] |
| Scale > 10 grams | Recrystallization | Solvent volume and silica costs for chromatography become prohibitive.[1] |
| Oiling Out Observed | Chromatography | If the material refuses to crystallize (oils out) despite seeding, chromatography is the only viable recovery method. |
| Colored Impurities (Oxidation) | Recrystallization + Charcoal | Activated carbon treatment during hot filtration is highly effective for removing oxidized azo/nitroso species.[1] |
Troubleshooting Guides (FAQ Format)
Topic A: Chromatography (The "Tailing" Issue)
Q: My compound streaks/tails on the silica column, causing poor separation. How do I fix this? A: Primary amines interact strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak broadening (tailing).[1]
-
The Fix: Pre-treat your column or modify your mobile phase with a base.
-
Method 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).[1]
-
Method 2 (Column Pre-treatment): Flush the packed silica column with 100% Hexane containing 5% TEA, then equilibrate with your starting mobile phase. This "caps" the active silanol sites.[1]
-
Q: I cannot separate the product from the des-bromo impurity. They co-elute. A: The Bromine atom adds lipophilicity, making the product slightly less polar than the des-bromo impurity.
-
The Fix: Use a shallow gradient and a less polar solvent system.
Topic B: Recrystallization (The "Oiling Out" Issue)
Q: Upon cooling, my product comes out as a sticky oil instead of crystals. A: This is common for ortho-substituted biaryls.[1] The "twist" prevents easy stacking, and impurities depress the melting point below the solvent's boiling point.
-
The Fix:
-
Re-heat to dissolve the oil.
-
Seed: Add a tiny crystal of pure product (if available) at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in a towel to cool it over 2-3 hours. Rapid cooling traps impurities and promotes oiling.[1]
-
Solvent Switch: If using Ethanol/Water, switch to Toluene/Heptane .[1] The higher boiling point of toluene allows for better dissolution, and heptane acts as a gentler anti-solvent.
-
Q: What is the best solvent system for this specific molecule? A: Based on the biaryl amine structure:
Detailed Protocols
Protocol 1: High-Resolution Flash Chromatography
Best for: Removal of des-bromo impurities and purification of <5g batches.
-
Slurry Preparation: Dissolve crude material in a minimum amount of DCM.[1] Add silica gel (ratio 1:2 w/w). Evaporate to dryness to create a free-flowing powder ("dry load").[1]
-
Column Packing: Pack a silica column (Gold/High-Performance grade preferred).
-
Mobile Phase:
-
Gradient:
-
Collection: Collect small fractions. Do not pool until TLC/LC-MS confirms the absence of the des-bromo impurity in the fraction.
Protocol 2: Anti-Solvent Recrystallization
Best for: Scale-up (>10g) and removal of TPPO/Pd.[1]
-
Dissolution: Place crude solid in a flask. Add Ethanol (5 mL per gram of solid).[1] Heat to reflux (80°C).
-
Filtration (Critical): While boiling, filter through a Celite pad (pre-warmed with hot ethanol) to remove Palladium black.[1]
-
Anti-Solvent Addition:
-
Crystallization:
-
Harvest: Filter the white/off-white needles. Wash with cold Ethanol/Water (1:1).[1]
Visual Workflows
Decision Logic: Purification Pathway
Caption: Decision tree for selecting the purification method based on impurity profile and scale.
Mechanism: Amine Tailing & Correction[2][5]
Caption: Mechanism of amine tailing on silica and how Triethylamine (TEA) prevents it.
References
-
BenchChem Technical Support. (2025).[1][4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from [1]
-
Phenomenex. (2025).[1][5][6] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from [1]
-
National Institutes of Health (NIH). (2018).[1] Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-3-methylaniline (Building Block Reference). Retrieved from [1]
Technical Support Center: Troubleshooting Solubility of 4-(4-Bromophenyl)-3-methylaniline
Case ID: SOL-BMA-443 Compound: 4-(4-Bromophenyl)-3-methylaniline Chemical Class: Biaryl Aniline / Lipophilic Weak Base Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Diagnostic
You are likely encountering solubility issues because this compound (hereafter 4-BMA ) possesses a "solubility paradox" common in drug discovery: it is a lipophilic weak base .
-
The Lipophilic Core: The biaryl structure with bromine and methyl substituents creates a high LogP (estimated ~3.5–4.0), driving strong hydrophobic interactions and crystal lattice stability (pi-pi stacking).
-
The Polar Handle: The primary amine (-NH2) is the only polar handle, but it is not polar enough to drag the hydrophobic tail into neutral water.
Immediate Action:
-
For Synthesis: Switch to non-polar/polar-aprotic solvents (DCM, THF, Toluene).
-
For Biological Assays: You must disrupt the crystal lattice with DMSO and prevent reprecipitation using the "pH Switch" or carrier molecules.
Module 1: Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your application.
| Solvent System | Solubility Rating | Application Context | Technical Notes |
| Water (Neutral pH) | 🔴 Insoluble | None | Do not use. Compound will float or sediment. |
| Water (pH < 2) | 🟡 Moderate | Aqueous Stock | Requires conversion to anilinium salt (see Module 3). |
| DMSO | 🟢 High | Bio-Assay Stock | Hygroscopic.[1] Keep anhydrous to prevent stock degradation. |
| Dichloromethane (DCM) | 🟢 High | Synthesis / Workup | Excellent for extraction. |
| Methanol/Ethanol | 🟡 Moderate | Crystallization | Soluble when hot; may precipitate upon cooling. |
| Toluene | 🟢 High | Suzuki Coupling | Ideal for elevated temp reactions. |
Module 2: Diagnostic Decision Tree
Follow this logic flow to determine the correct solubilization strategy for your specific experimental need.
Figure 1: Decision logic for solubilizing 4-BMA based on experimental context.
Module 3: The "pH Switch" Strategy (Critical for Bio-Assays)
The most common failure mode is "crashing out" (precipitation) when a DMSO stock is added to a neutral buffer (pH 7.4). 4-BMA is a weak base (Aniline pKa ≈ 4.0–5.0).
The Mechanism
At pH 7.4, the amine is unprotonated (
Protocol: In-Situ Protonation
-
Prepare Stock: Dissolve 4-BMA in DMSO at 50 mM.
-
Prepare Buffer: Use a buffer system capable of maintaining a lower pH (e.g., Acetate or Citrate buffer at pH 4.0–5.0) if your assay tolerates it.
-
Alternative (HCl Spike): If you must use water:
-
Add the DMSO stock to water.
-
Immediately add 1.05 equivalents of 0.1M HCl.
-
Result: The solution should clear as the hydrochloride salt forms in situ.
-
Warning: Do not use Phosphate Buffered Saline (PBS) if you are acidifying significantly, as phosphate buffering capacity is poor below pH 5.8, and solubility might remain unpredictable.
Module 4: Salt Formation (The Permanent Fix)
If you frequently encounter solubility issues, convert the free base into a stable salt form. This increases thermodynamic solubility and dissolution rate.
Recommended Salt: The Hydrochloride (HCl) or Mesylate
Anilines form stable salts with strong acids.
Step-by-Step Protocol:
-
Dissolution: Dissolve 100 mg of 4-BMA in a minimal amount of Diethyl Ether or Ethanol (approx. 2-5 mL).
-
Acid Addition:
-
For HCl Salt: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
For Mesylate Salt: Add 1.0 equivalents of Methanesulfonic acid.
-
-
Precipitation: The salt should precipitate immediately as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
-
Validation: The resulting salt will have significantly higher aqueous solubility than the parent free base.
Module 5: Frequently Asked Questions (FAQ)
Q: My compound dissolves in DMSO but precipitates instantly when I add it to cell culture media. Why? A: This is "Kinetic Solubility Failure." The local concentration of the hydrophobic compound exceeds its solubility limit at the injection site before it can disperse.
-
Fix: Vortex the media while adding the DMSO stock dropwise.
-
Fix: Pre-warm the media to 37°C.
-
Fix: Add Fetal Bovine Serum (FBS) or BSA to the media before adding the compound. Serum proteins (Albumin) act as carriers for lipophilic drugs.
Q: Can I use sonication to dissolve it in water? A: Sonication creates a suspension, not a true solution. While it may look clear, the compound exists as micro-crystals. This will lead to variable data in enzymatic assays (false inhibition via aggregate sequestration). Do not rely on sonication for aqueous "solutions" of this compound.
Q: Is the compound light sensitive? A: Anilines can oxidize over time, turning brown/red (formation of azo/nitroso species). While the bromine adds some stability, store the solid and DMSO stocks in amber vials at -20°C to prevent oxidative degradation which can further reduce solubility.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa effects on Aniline derivatives).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
Sources
resolving side reactions in the coupling of 4-(4-Bromophenyl)-3-methylaniline
The following Technical Support Guide addresses the specific challenges of coupling 4-(4-Bromophenyl)-3-methylaniline .
This molecule presents a classic "Bifunctional Paradox" : it contains a nucleophilic handle (Aniline -NH₂) and an electrophilic handle (Aryl Bromide -Br) on a biphenyl scaffold.[1] The 3-methyl group introduces ortho-twist sterics between the rings, but the primary challenge is preventing the molecule from reacting with itself (polymerization) or losing the bromine (dehalogenation) during catalytic cycles.[1]
Ticket ID: BPH-3ME-BR-COUPLING Status: Open Severity: High (Risk of Polymerization/Catalyst Death)[1]
The Core Problem: "The Janus Substrate"
You are likely experiencing one of three failure modes. Identify your symptoms below to jump to the solution.
| Symptom | Diagnosis | The Chemical Reality |
| Insoluble "Gunk" / Precipitate | Oligomerization | The -NH₂ of Molecule A reacted with the -Br of Molecule B (Head-to-Tail coupling).[1] |
| Reaction Stalls / Low Conversion | Catalyst Poisoning | The free -NH₂ is binding to the Pd center, displacing your ligands and shutting down the cycle. |
| Product Mass = Expected - 79 amu | Hydrodehalogenation | The -Br was replaced by -H. Your catalyst performed oxidative addition but found a hydride source instead of your nucleophile. |
Module A: Resolving Oligomerization (Self-Coupling)
Issue: Under Palladium catalysis, the aniline amine is a competent nucleophile.[1] If your conditions are too basic or your ligand too promiscuous, you will trigger a Buchwald-Hartwig polymerization competing with your desired Suzuki/Heck reaction.[1]
The Mechanism
The 3-methyl group provides some steric protection to the inter-ring bond, but the remote amine and bromide are unhindered.
-
Path A (Desired): Pd inserts into C-Br
Transmetalation with Boronic Acid. -
Path B (Fatal): Pd inserts into C-Br
Amine coordination C-N Bond formation.[1]
Protocol: The "Base-Gating" Strategy
To stop Path B, you must select a base that is strong enough to activate the boronic acid (for Suzuki) but too weak to deprotonate the aniline-Pd complex (preventing reductive elimination of the C-N bond).[1]
-
STOP using: NaOtBu, KOtBu, LiHMDS. (These strong bases promote Buchwald-Hartwig).[1]
-
START using: K3PO4 (Potassium Phosphate Tribasic) or Na2CO3.[1]
-
Solvent System: Use Dioxane/Water (4:1) .[1] The water creates a hydration sphere that further reduces the kinetic basicity of the system against the amine, while still activating the boronic acid.
Visualization: The Selectivity Decision Tree
Module B: Preventing Catalyst Poisoning
Issue: Free primary amines are excellent ligands (Lewis bases).[1] They can displace phosphines from Palladium, creating an inactive [Pd(Ar)(Amine)2Br] species that precipitates or goes dormant.[1]
The "Bulky Shield" Protocol
You must use electron-rich, sterically bulky ligands that physically prevent the amine from coordinating to the metal center.
Recommended Catalyst Systems:
-
XPhos Pd G3 / G4: The isopropyl groups on the XPhos ligand create a "roof" over the Pd center. This allows the small Boronic acid to enter but blocks the bulky aniline donor.
-
P(t-Bu)3 (via Pd-162): Extreme steric bulk.[1]
-
Avoid: Pd(PPh3)4 or Pd(dppf). Triphenylphosphine is too labile; the amine will displace it immediately.
Step-by-Step Optimization:
-
Pre-mix: Do not mix Pd and the aniline substrate cold.
-
Order of Addition:
Module C: The "Missing Bromine" (Hydrodehalogenation)
Issue: You analyze your product and find the bromine is gone, replaced by a hydrogen. This happens when the Pd-Ar intermediate grabs a hydride (H-) instead of the boronic acid.[1]
Root Causes & Fixes:
-
Cause 1: Protic Solvents. Isopropanol or Ethanol can act as hydride donors via
-hydride elimination.[1]-
Fix: Switch to Toluene or 1,4-Dioxane (Anhydrous).[1]
-
-
Cause 2: Excess Boronic Acid. Some boronic acids decompose to release hydrides.
-
Fix: Add the boronic acid in portions (e.g., 1.2 equiv total, added in 3 batches).
-
-
Cause 3: Overheating. [1]
FAQ: Rapid Troubleshooting
Q: Can I just protect the amine? A: Yes, and if you can afford the two extra steps, this is the most robust solution .
-
Protocol: Acetylate the amine (
, DCM). Perform the coupling. De-protect ( ).[1] -
Why: The acetamide is non-nucleophilic and will not bind Pd or participate in Buchwald couplings.
Q: The reaction works but turns black immediately. A: "Palladium Black" formation. Your ligand is dissociating.[2]
-
Fix: Add 10 mol% free ligand (e.g., extra XPhos) to stabilize the species in solution.
Q: Does the 3-methyl group affect the coupling at the remote bromine? A: Electronically, yes. The methyl is electron-donating. It pushes density into the central biphenyl bond. However, since the Br is on the para position of the other ring, the deactivation is minimal. The main effect is the twist between the rings, which might lower solubility. Ensure your solvent volume is sufficient (0.1 M concentration).[1]
References & Authority
-
Chemoselective Coupling Principles:
-
Source: Hartwig, J. F.[1] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
-
Relevance: Foundational text on the competition between amine coordination and oxidative addition.
-
-
Prevention of Dehalogenation:
-
Suzuki vs. Buchwald Competition:
-
Biphenyl Synthesis via Suzuki:
-
Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
-
URL:[1]
-
-
Ligand Effects on Amine Tolerance:
Sources
stability of 4-(4-Bromophenyl)-3-methylaniline under acidic or basic conditions
Executive Summary & Compound Profile
4-(4-Bromophenyl)-3-methylaniline (Systematic Name: 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine) is a specialized biphenyl amine intermediate often used in the synthesis of advanced materials (OLEDs) and pharmaceutical scaffolds via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
This guide addresses critical stability concerns, specifically focusing on the molecule's behavior under acidic and basic conditions, and provides troubleshooting protocols for common experimental issues.
| Property | Data / Characteristic |
| Functional Groups | Primary Amine (-NH₂), Methyl (-CH₃), Aryl Bromide (-Br) |
| Core Structure | Biphenyl (twisted due to ortho-methyl group) |
| pKa (Conjugate Acid) | ~4.0 – 4.5 (Estimated based on 4-aminobiphenyl analogs) |
| Primary Instability | Oxidation (Air/Light sensitive), Salt formation (Acid sensitive) |
Stability in Acidic Conditions
Core Principle: The primary amine function is a weak base.[1] In acidic media (pH < 4), it protonates to form the anilinium salt, which drastically alters solubility and reactivity.
Key Behaviors & Risks
-
Protonation & Solubility:
-
Mechanism: The lone pair on the nitrogen accepts a proton (
). -
Observation: The neutral compound is insoluble in water but dissolves readily in dilute aqueous acids (e.g., 1M HCl, 5% H₂SO₄).
-
Risk: Precipitation may occur if the acid concentration is too high (common ion effect with Cl⁻) or if the counter-ion forms an insoluble salt.
-
-
Chemical Stability (Hydrolysis/Debromination):
-
Hydrolysis: The biphenyl linkage and the C-N bond are stable to aqueous acid hydrolysis under standard conditions (RT to 80°C).
-
Debromination: The aryl bromide is generally stable in non-reducing acids (HCl, H₂SO₄). However, heating in hydrobromic acid (HBr) or in the presence of metals (Zn, Fe) in acid can lead to hydrodehalogenation (loss of Br).
-
-
Diazotization (Nitrous Acid):
-
Warning: Exposure to nitrous acid (NaNO₂ + HCl) at 0°C will convert the amine to a diazonium salt (
), which is unstable and will decompose to a phenol (in water) or aryl halide (Sandmeyer). Avoid trace nitrites in solvents.
-
Troubleshooting Acidic Workflows
Q: My compound precipitated when I added concentrated HCl. Why?
-
Cause: Formation of the hydrochloride salt, which may have lower solubility in high ionic strength solutions (Common Ion Effect).
-
Solution: Dilute the acid to <1M or add a co-solvent (Methanol/Ethanol) to solubilize the salt.
Q: I see a new impurity peak after heating in H₂SO₄.
-
Cause: Sulfonation. The electron-rich aniline ring (even with the withdrawing phenyl group) is susceptible to electrophilic aromatic substitution (sulfonation) at high temperatures (>100°C) in strong acid.
-
Solution: Keep acid processing temperatures below 60°C.
Stability in Basic Conditions
Core Principle: In basic media (pH > 7), the amine exists as the free base. The primary risk here is oxidation , not hydrolysis.
Key Behaviors & Risks
-
Deprotonation:
-
The amine protons are very weakly acidic (pKa ~30). Standard aqueous bases (NaOH, KOH, NaHCO₃) will not deprotonate the amine to the amide anion (
). -
Result: The compound remains neutral and lipophilic. It will extract into organic solvents (DCM, Ethyl Acetate) and not into the aqueous basic layer.
-
-
Oxidative Instability (The "Browning" Effect):
-
Mechanism: Free anilines are electron-rich and prone to oxidation by atmospheric oxygen, forming radical cations that couple to form azo-linkages, hydrazines, or colored quinoid species.
-
Catalysts: Light, trace metals (Cu, Fe), and high pH accelerate this process.
-
Observation: Samples turn from off-white/beige to brown/black over time.
-
-
Nucleophilic Substitution:
-
The aryl bromide is stable to simple bases (NaOH). It does not undergo hydrolysis to the phenol unless forcing conditions (high T, copper catalyst) are applied.
-
Troubleshooting Basic Workflows
Q: The organic layer turned dark brown during extraction with NaOH.
-
Cause: Rapid oxidation of the free amine facilitated by the basic environment and potentially trace metal impurities in the water/glassware.
-
Solution:
-
Use degassed solvents/buffers.[2]
-
Add a reducing agent like Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the aqueous phase during extraction to scavenge oxidants.
-
Work quickly and minimize light exposure.
-
Q: Low recovery after basic extraction.
-
Cause: Emulsion formation or incomplete phase separation. Biphenyl amines are greasy.
-
Solution: Use brine (saturated NaCl) to break emulsions. Ensure the pH is >10 to guarantee the amine is fully neutral and partitions into the organic phase.
Visualized Workflows & Pathways
Diagram 1: Stability & Degradation Pathways
This diagram illustrates the fate of the molecule under oxidative stress (Air/Base) versus Acidic conditions.
Caption: Figure 1. Chemical fate of this compound under pH stress. Note the reversible salt formation vs. irreversible oxidative coupling.
Diagram 2: Purification & Extraction Logic
Use this flowchart to troubleshoot isolation issues.
Caption: Figure 2. Acid-Base extraction strategy to purify the target amine from non-basic impurities (e.g., unreacted bromides).
Summary of Physicochemical Properties
| Parameter | Value / Behavior | Context |
| Solubility (Neutral) | High: DCM, EtOAc, DMSOLow: Water, Hexanes | Use DCM for extraction. |
| Solubility (Acidic) | High: Water, MeOHLow: Non-polar organics | Use dilute HCl to solubilize. |
| pKa | ~4.0 – 4.5 | Weak base; requires pH < 3 for full protonation. |
| Storage | < -20°C, Dark, Inert Gas | Prevents oxidative "browning". |
Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a Suzuki coupling without protecting the amine?
-
Answer: Generally, yes. While primary amines can coordinate to Palladium (poisoning the catalyst), the steric bulk of the biphenyl system and the ortho-methyl group often mitigates this. However, if yields are low, consider using a Buchwald-type precatalyst (e.g., XPhos Pd G2) that is resistant to amine inhibition, or protect the amine as an acetamide (Ac) or Boc group.
Q2: How do I remove the "brown" color from my product?
-
Answer: The color is likely due to trace azo/quinone impurities.
-
Recrystallization: Ethanol/Water or Toluene/Hexane systems often leave the polar colored impurities in the mother liquor.
-
Activated Carbon: Treat a solution of the compound (in warm ethanol) with activated charcoal, filter while hot, and recrystallize.
-
Chromatography: Filter through a short plug of silica gel using 1% Triethylamine in DCM/Hexane (The base prevents streaking).
-
Q3: Is the bromine atom stable to Lithium-Halogen exchange?
-
Answer: No. Treating this molecule with n-Butyllithium (n-BuLi) will result in double deprotonation (of the amine) and lithium-halogen exchange at the bromine position. If you need to lithiate, you must protect the amine with two protecting groups (e.g., N,N-dibenzyl) or use a Grignard exchange protocol which is more selective.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 279574, 4'-Bromo-[1,1'-biphenyl]-4-amine. Retrieved from [Link]
- Source for structural analogs and general biphenyl amine properties.
- Source for handling precautions of methyl-aniline deriv
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. Authoritative text on aniline oxidation mechanisms and acid-base extraction logic.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Reference for stability of aryl bromides under coupling conditions.
Sources
minimizing debromination byproducts in 4-(4-Bromophenyl)-3-methylaniline reactions
The following technical guide is structured as an interactive Support Center for researchers working with 4-(4-Bromophenyl)-3-methylaniline (and related halogenated biaryl anilines). It addresses the critical issue of hydrodehalogenation (debromination) , a common failure mode that reduces yield and complicates purification.[1]
Topic: Minimizing Debromination Byproducts | Ticket ID: #CHEM-SUPPORT-882 Status: Open | Priority: Critical
Executive Summary: The "Silent Killer" in Biaryl Synthesis
User Query: "I am observing a ~15% impurity (M-80 mass) in my reaction. It looks like the bromine is gone. How do I stop this?"
Diagnosis: You are experiencing hydrodehalogenation (debromination). In the context of This compound , this typically occurs at two distinct stages:
-
Synthesis of the Aniline: During the reduction of the nitro precursor (e.g., 4-bromo-3-methylnitrobenzene), standard hydrogenation methods (Pd/C + H
) will strip the bromine. -
Cross-Coupling Reactions: When using this aniline as a substrate in Suzuki or Buchwald couplings, the oxidative addition intermediate (
) can intercept a hydride source (from solvent or base) instead of the coupling partner, leading to the debrominated byproduct (4-phenyl-3-methylaniline).
This guide provides the protocols to eliminate this pathway.
Module A: The Precursor Stage (Safe Nitro Reduction)
Context: You are synthesizing this compound from a nitro-aromatic precursor.
❓ FAQ: Why did my Pd/C hydrogenation remove the bromine?
Answer: Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. The Carbon-Bromine (C-Br) bond is susceptible to oxidative addition by Pd(0), followed by hydrogenolysis.[2][3] This is faster than nitro reduction in many cases or occurs concurrently.
🛠️ Protocol: Chemoselective Nitro Reduction (The "Iron" Method)
Objective: Reduce -NO
Mechanism: Iron (Fe) in ammonium chloride acts as a single-electron transfer agent. It does not generate the metal-hydride species required to cleave the C-Br bond.
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Nitro-bromide precursor |
| Iron Powder | 5.0 | Reducing agent (Use <325 mesh for best kinetics) |
| NH | 5.0 | Electrolyte/Proton source (Mild pH prevents hydrolysis) |
| Ethanol/Water | 3:1 (v/v) | Solvent system |
Step-by-Step Workflow:
-
Dissolution: Dissolve the nitro compound in Ethanol/Water (3:1).
-
Activation: Add NH
Cl and Iron powder. -
Reflux: Heat to vigorous reflux (80°C) for 2–4 hours. Note: Vigorous stirring is essential as this is a heterogeneous reaction.
-
Monitoring: Check TLC/LCMS. You should see the amine form without the "des-bromo" byproduct.[4]
-
Workup: Filter hot through Celite (to remove iron oxides). Wash the cake with hot ethanol. Concentrate and extract.
Alternative: If Fe is problematic for downstream metal limits, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisoning prevents the catalyst from activating the C-Br bond while allowing nitro reduction [1, 2].
Module B: The Coupling Stage (Suzuki/Buchwald Optimization)
Context: You are using this compound in a cross-coupling reaction, and the bromine is being replaced by hydrogen.
🔬 The Mechanism of Failure
Debromination in cross-coupling is a competition between Transmetallation (Good) and Beta-Hydride Elimination/Protodehalogenation (Bad).
Figure 1: The kinetic competition. If Transmetallation is slow (due to sterics on the 3-methylaniline), the Pd-intermediate intercepts a hydride from the solvent or ligands.
🛠️ Troubleshooting Guide: Stopping Debromination
1. Solvent Selection (The "Hydride" Source)
Problem: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors. In the presence of base, Pd oxidizes the alcohol to a ketone/aldehyde, generating a Pd-H species which kills your product. Solution:
-
Avoid: Ethanol, Isopropanol, Methanol.
-
Use: Aprotic solvents.[1] Toluene , Dioxane , or DMF .
-
If water is needed for the base:[5] Use a biphasic system (Toluene/Water) rather than a miscible alcohol/water blend.
2. Base Selection
Problem: Alkoxide bases (NaOMe, NaOtBu) promote
-
Recommended: K
PO (Tribasic Potassium Phosphate) or Cs CO . These are mild and do not act as hydride donors.
3. Catalyst & Ligand Engineering
Problem: The 3-methyl group on your aniline creates steric hindrance (ortho-effect). This slows down transmetallation. A slow catalytic cycle gives the Pd-Ar species more time to decompose. Solution: You need a ligand that accelerates transmetallation and reductive elimination.
-
Recommendation: XPhos or SPhos (Buchwald Ligands).
-
Why: These bulky, electron-rich ligands facilitate extremely fast oxidative addition and coupling, effectively "outrunning" the debromination side reaction [3].
-
-
Loadings: Increase catalyst loading slightly (to 2–3 mol%) to ensure the productive cycle dominates.
4. Temperature Control
Problem: Higher temperatures favor the higher-activation-energy side reactions (debromination) if the coupling is difficult. Solution: If using highly active ligands (like XPhos), try lowering the temperature to 60–80°C instead of >100°C.
Summary of Optimized Conditions
| Parameter | Standard (Risky) | Optimized (Safe) | Reason |
| Solvent | Ethanol/Water | Toluene/Water (3:1) or Dioxane | Eliminates hydride source (alcohol). |
| Base | NaOEt / NaOtBu | K | Prevents |
| Catalyst | Pd(PPh | Pd | XPhos accelerates coupling over degradation. |
| Atmosphere | Nitrogen | Argon (Strict) | Oxygen can promote homocoupling/degradation. |
Purification Strategy (Post-Reaction)
Even with optimized conditions, trace debromination may occur. The byproduct (4-phenyl-3-methylaniline) is structurally very similar to the product.
-
Chromatography: The debrominated byproduct is usually less polar than the brominated product. Use a gradient of Hexane:Ethyl Acetate.
-
Functional Handle: If separation is impossible, consider a "Catch and Release" strategy if the aniline amine is free.
-
Note: Both product and byproduct are amines, so acid-base extraction won't separate them.
-
-
Recrystallization: If the product is a solid, recrystallization from Heptane/IPA often rejects the minor debrominated impurity, which disrupts the crystal lattice.
References
-
Selective Reduction of Nitro Compounds: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups. Tetrahedron Letters, 25(8), 839-842. Link
-
Sulfided Platinum for Halogen Tolerance: hydrogenation protocols often cite Pt(S)/C for preventing dehalogenation.[6] See Johnson Matthey Catalysis Technical Guides.
-
Ligand Effects on Debromination: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Mechanistic Insight: Navarro, O., et al. (2005).[3] General Synthesis of Halo-Amines via Pd-Catalyzed Amination. Journal of Organic Chemistry. (Discusses hydrodehalogenation pathways).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Clean and fast cross-coupling of aryl halides in one-pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
interpreting Mass Spectrometry (MS) data for 4-(4-Bromophenyl)-3-methylaniline
Comparative MS Profiling: Optimization Strategies for 4-(4-Bromophenyl)-3-methylaniline
Executive Summary & Strategic Context
In the development of biphenyl-based kinase inhibitors and Suzuki-Miyaura coupling intermediates, This compound (CAS: 6933-10-4) serves as a critical scaffold. Its analysis presents a unique duality: the basic amine functionality suggests liquid chromatography (LC) compatibility, while the halogenated biphenyl core offers sufficient volatility for gas chromatography (GC).
This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.[1] While ESI is the industry standard for biological matrices, we argue that EI-MS remains the superior technique for structural verification of this specific intermediate due to the diagnostic fragmentation of the biphenyl bond, which is often silent in soft ionization modes.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[2][3]
The choice of ionization source dictates the data quality. The following table contrasts the performance of these techniques specifically for this compound.
| Feature | Technique A: GC-MS (EI) | Technique B: LC-MS (ESI+) | Verdict |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | EI for structure; ESI for mass confirmation.[2] |
| Molecular Ion | ESI is superior for rapid MW confirmation. | ||
| Isotope Fidelity | Excellent.[3] The 1:1 | Good, but can be distorted by detector saturation or space-charge effects. | EI provides the cleanest isotope pattern. |
| Fragmentation | Rich. Cleavage of | Poor. Primarily | EI is required for structural fingerprinting. |
| Matrix Tolerance | Low. Requires extraction into non-polar solvents (e.g., Hexane/DCM). | High. Tolerates aqueous buffers and biological media. | ESI is essential for PK/PD studies. |
Deep Dive: Interpreting the Spectral Signature
Success in analyzing this molecule hinges on recognizing two non-negotiable spectral features: the Bromine Isotope Pattern and the Biphenyl Stability.
A. The "Twin Tower" Isotope Pattern
Bromine exists naturally as
-
Observation: You will not see a single "parent peak." You will see two peaks of nearly equal height separated by 2 Da.
-
Calculation:
-
Monoisotopic Mass (
): ~261.0 Da -
Isotopic Mass (
): ~263.0 Da
-
-
Validation Check: If the M+2 peak is significantly lower than the M peak (<80% intensity), suspect de-bromination (impurity) or detector saturation.
B. Fragmentation Logic (EI Mode)
In Electron Ionization, the radical cation (
-
Primary Loss (
): The C-Br bond is the weakest link. Expect a strong peak at m/z 182 (loss of 79/81). -
Tropylium Rearrangement (
): The methyl group at position 3 often undergoes ring expansion to form a stable tropylium-like cation. Look for m/z 246/248 (M - 15). -
Aniline Signature (
): A minor pathway common to anilines involves the loss of neutral HCN (27 Da), usually observed in the lower mass range.
Experimental Protocols
Protocol A: Structural Verification (GC-MS)
Use this for raw material QC and synthetic intermediate checking.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) (HPLC Grade). Do not use Methanol (incompatible with standard non-polar GC columns).
-
Inlet: Split mode (20:1) to prevent detector saturation. Temp: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI mode, 70 eV. Scan range 50–350 m/z.
Protocol B: Purity & Reaction Monitoring (LC-MS)
Use this for monitoring Suzuki couplings or biological assay stock checks.
-
Sample Prep: Dissolve 0.1 mg in Acetonitrile (ACN) . Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes (C18 column).
-
MS Source: ESI Positive Mode.
-
Critical: Set Capillary Voltage to ~3.0 kV. Higher voltages may induce in-source fragmentation (loss of Br), leading to false "de-brominated" impurity signals.
-
Visualized Workflows
The following diagrams illustrate the decision logic and fragmentation pathways.
Diagram 1: Method Selection Decision Matrix
Caption: Decision tree for selecting EI vs. ESI based on the analytical goal (Structure vs. Quantitation).
Diagram 2: Theoretical Fragmentation Pathway (EI)
Caption: Predicted EI fragmentation showing the characteristic loss of Bromine and Methyl groups.
References
-
NIST Mass Spectrometry Data Center. "Bromine Isotopic Abundance and Atomic Weights." National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.
-
Agilent Technologies. "Basics of LC/MS: Electrospray Ionization (ESI) vs. Electron Impact (EI)." Agilent Technical Guides. Available at: [Link]
-
PubChem. "4-Bromo-3-methylaniline Compound Summary." National Library of Medicine. Available at: [Link]
Sources
FTIR characteristic peaks of 4-(4-Bromophenyl)-3-methylaniline
Spectroscopic Validation Guide: FTIR Analysis of 4-(4-Bromophenyl)-3-methylaniline
Executive Summary & Application Context
Compound: this compound (IUPAC: 4'-bromo-3-methyl-[1,1'-biphenyl]-4-amine) CAS: (Not widely indexed; Analogous to 6933-10-4 precursors) Primary Application: Critical intermediate in the synthesis of Hole Transport Materials (HTMs) for OLEDs and advanced pharmaceutical bi-aryl scaffolds.
The Analytical Challenge: In synthetic workflows (typically Suzuki-Miyaura coupling), distinguishing the target biphenyl product from its starting material, 4-Bromo-3-methylaniline , is difficult using simple melting point analysis due to similar thermal properties. FTIR spectroscopy offers a rapid, non-destructive method to validate the formation of the bi-aryl bond and the retention of the critical amine/bromide functionality.
This guide provides a comparative spectral analysis to enable researchers to differentiate the target molecule from its precursors and common side products.
Structural & Functional Group Analysis
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating components. The target molecule is a Biphenyl system with two distinct rings:
-
Ring A (Aniline Ring): 1,2,4-substitution pattern (1-Amino, 2-Methyl, 4-Aryl). Note: Numbering shifts in biphenyl nomenclature, but the local vibration environment mimics a 1,2,4-trisubstituted benzene.
-
Ring B (Bromo Ring): 1,4-substitution pattern (para-substituted).
| Functional Group | Vibration Mode | Expected Region (cm⁻¹) | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretching (Sym/Asym) | 3450 – 3350 | High: Confirms amine integrity (not oxidized). |
| Methyl Group (-CH₃) | C-H Stretching (sp³) | 2960 – 2850 | Medium: Confirms presence of the methyl core. |
| Aryl Skeleton | C=C Ring Stretching | 1610 – 1470 | High: Biphenyls show characteristic "doublet" splitting here. |
| Aryl Bromide (C-Br) | C-Br Stretching | 1070 – 1000 | Low: Often obscured; fingerprint region is more reliable. |
| Subst. Pattern | C-H Out-of-Plane (OOP) | 850 – 800 | Critical: Distinguishes the biphenyl product from the single-ring precursor. |
Comparative Analysis: Product vs. Alternatives
This section contrasts the target molecule with its primary precursor (Alternative A) and a common side-product (Alternative B).
The Baseline: 4-Bromo-3-methylaniline (Precursor)[1]
-
Structure: Single benzene ring.
-
Key Feature: A simple 1,2,4-trisubstituted pattern.
-
Spectral Signature:
-
NH₂: Distinct doublet at ~3440/3350 cm⁻¹.
-
Fingerprint: Strong bands at ~810 cm⁻¹ and ~870 cm⁻¹ (isolated H and adjacent 2H).
-
The Target: this compound
-
Structure: Bi-aryl (Conjugated system).
-
Key Shift: The conjugation between the two rings intensifies the ring breathing modes (1480–1600 cm⁻¹) and introduces a new para-substitution signature from the second ring.
Comparative Data Table
| Spectral Region | Precursor (4-Bromo-3-methylaniline) | Target Product (this compound) | Interpretation of Shift |
| 3500–3300 cm⁻¹ | Doublet (3442, 3360 cm⁻¹) | Doublet (shifted -10 to -20 cm⁻¹) | Red Shift: Extended conjugation in the biphenyl system slightly weakens the N-H bond force constant. |
| 1620–1580 cm⁻¹ | Sharp band (~1619 cm⁻¹) | Broader/Split band | Conjugation Band: The C=C stretch intensifies due to the π-π interaction between the two phenyl rings. |
| 850–800 cm⁻¹ | Two bands (Trisubstituted) | Three bands (Mixed Pattern) | Diagnostic Key: The target will show the precursor's trisubstituted bands PLUS a strong new band at ~820–830 cm⁻¹ corresponding to the para-substituted bromophenyl ring. |
| 600–500 cm⁻¹ | C-Br stretch visible | C-Br stretch visible | Remains largely unchanged; confirms Br was not lost (e.g., via dehalogenation). |
Experimental Protocol (Self-Validating)
To ensure reproducible results, follow this ATR-FTIR (Attenuated Total Reflectance) protocol.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal. Resolution: 4 cm⁻¹.[1] Scans: 32 (minimum).
-
Background Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Calibration (Validation Step): Place a standard Polystyrene film on the crystal. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. This validates the instrument's wavelength accuracy.
-
Sample Prep:
-
Ensure the sample is fully dried (vacuum oven). Residual solvent (DCM/Ethyl Acetate) will mask the fingerprint region.
-
Place 2-5 mg of solid powder on the crystal.
-
-
Measurement: Apply high pressure using the anvil clamp to ensure good contact.
-
Cleaning: Wipe with Isopropanol. Do not use Acetone if the crystal is ZnSe.
QC Decision Workflow (Visualization)
The following diagram outlines the logical decision process for verifying the synthesis product using FTIR data.
Figure 1: Logical workflow for distinguishing the biphenyl product from the starting aniline precursor using spectral checkpoints.
Detailed Interpretation & Troubleshooting
The "Silent" Coupling Issue: In symmetric biphenyls, the inter-ring bond stretch is infrared inactive (no dipole change). However, because this compound is asymmetric (Amine/Methyl on one side, Bromine on the other), the inter-ring stretch becomes weakly active near 1000 cm⁻¹, though it is often difficult to assign definitively.
Troubleshooting Common Impurities:
-
Broad Hump at 3400 cm⁻¹: Indicates moisture (wet sample). Dry the sample; water masks the N-H doublet.
-
Sharp Peak at 1700 cm⁻¹: Indicates residual Ethyl Acetate or Acetone.
-
Loss of 820 cm⁻¹ band: Indicates de-halogenation (loss of Bromine) during the Suzuki coupling (a common side reaction if catalyst load is too high).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for interpreting aromatic substitution patterns).
-
Sigma-Aldrich. (n.d.).[3] 4-Bromo-3-methylaniline Product & Spectral Data. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the synthesis mechanism).
-
NIST Chemistry WebBook. (n.d.).[1] Infrared Spectra of Polystyrene (Calibration Standard). Retrieved from
Sources
Technical Comparison: Monocyclic vs. Biaryl Halogenated Anilines in Cross-Coupling and Functionalization
Executive Summary
This guide provides a technical comparison between 4-bromoaniline (Molecule A) and 4-(4-bromophenyl)-3-methylaniline (Molecule B).[1] While both share the core functionality of a brominated aniline, their reactivity profiles diverge significantly due to electronic decoupling and steric atropisomerism.
-
Molecule A (4-bromoaniline): A compact, electron-rich system where the amine strongly deactivates the bromide towards oxidative addition.
-
Molecule B (this compound): A twisted biaryl system.[1] The ortho-methyl group sterically decouples the two rings, preventing the amine from effectively deactivating the distal bromide. Consequently, Molecule B often exhibits higher electrophilic reactivity at the bromine position than Molecule A.
Physicochemical Profile & Structural Analysis
The distinct behaviors of these molecules stem from their structural topology. Molecule B is not merely a larger version of A; it is a biaryl system subject to atropisomerism-induced non-planarity.[1]
Comparative Data Table
| Feature | 4-Bromoaniline (Molecule A) | This compound (Molecule B)[1] |
| CAS Number | 106-40-1 | 336190-16-0 |
| Structure Type | Monocyclic Aryl | Twisted Biaryl |
| Molecular Weight | 172.02 g/mol | 262.15 g/mol |
| ClogP (Est.) | ~2.26 | ~4.8 (Highly Lipophilic) |
| pKa (Conj.[1] Acid) | 3.86 | ~3.5 - 3.7 (Est.) |
| Key Steric Feature | Planar, unhindered | Twisted: 3-Me group forces ~50-60° torsion angle |
| Solubility | Soluble in alcohols, DCM, polar organics | Requires non-polar/aprotic (Toluene, THF, Dioxane) |
The "Decoupling" Effect (Critical Mechanism)
In 4-bromoaniline , the nitrogen lone pair is in direct conjugation with the C-Br bond (Para-position). This creates a resonance contributor where the C-Br bond has partial double-bond character, and the ring is electron-rich.[1] This deactivates the molecule towards oxidative addition by Pd(0).
In Molecule B , the 3-methyl group (ortho to the biaryl axis) introduces steric clash with the protons of the adjacent ring. This forces the two phenyl rings to twist out of coplanarity.
-
Consequence: The resonance donation from the NH2 (Ring A) cannot effectively cross the twisted bridge to Ring B.
-
Result: The distal bromine on Ring B behaves like a standard (or slightly activated) bromobenzene, making it more reactive to Pd-catalysis than the bromine in 4-bromoaniline.
Reactivity Analysis: The Bromide (Electrophile)
Primary Application: Suzuki-Miyaura / Buchwald-Hartwig Cross-Coupling[1][2]
Comparative Performance
| Parameter | 4-Bromoaniline | This compound |
| Oxidative Addition | Slow/Difficult. High electron density on the ring repels nucleophilic Pd(0).[1] | Fast/Facile. The Br-ring is electronically isolated from the amine donor. |
| Catalyst Requirement | Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to force oxidative addition. | Standard ligands (e.g., PPh3, dppf) are often sufficient. |
| Side Reactions | High risk of Pd coordination to free NH2 (poisoning) due to slow turnover.[1] | Lower risk; faster turnover of the catalytic cycle minimizes catalyst resting state exposure to NH2. |
Experimental Protocol: Selective Suzuki Coupling
Objective: Couple the aryl bromide with a boronic acid without protecting the amine.
-
Solvent Selection:
-
Catalyst System:
-
Procedure:
-
Charge reaction vessel with Molecule B (1.0 eq), Arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).
-
Add Toluene/Water (4:1 ratio, 0.2 M concentration).[1] Degas with Argon for 15 mins.
-
Add Pd catalyst.[1][2][3][4][5][6] Heat to 80°C for 4-6 hours.
-
Note: Molecule A typically requires 12-18 hours or >100°C under similar conditions unless specialized ligands are used.[1]
-
Reactivity Analysis: The Amine (Nucleophile)
Primary Application: Amide Coupling / Reductive Amination
Comparative Performance
| Parameter | 4-Bromoaniline | This compound |
| Nucleophilicity | Moderate.[1] Deactivated by Br (-I effect).[1][7] | Moderate to Low. Deactivated by extended conjugation and lipophilicity.[1] |
| Steric Hindrance | Low. NH2 is accessible.[1] | Medium. The 3-methyl group is meta to NH2, but the bulk of the biaryl system hinders approach of large electrophiles. |
| Solubility Impact | Can react in DMF/MeOH. | Must react in DCM/THF. Poor solubility in polar solvents leads to heterogeneous slurries and incomplete conversion.[1] |
Experimental Protocol: Kinetic Amide Coupling
Objective: Acylation of the aniline with an acid chloride.
-
Dissolution: Dissolve Molecule B (1.0 mmol) in anhydrous THF (5 mL). Do not use DMF; workup is difficult due to lipophilicity.
-
Base: Add Diisopropylethylamine (DIPEA) (1.5 eq). The 3-methyl group does not hinder the base, but the bulk suggests using a non-nucleophilic base.
-
Addition: Cool to 0°C. Add Acid Chloride (1.1 eq) dropwise.
-
Observation:
Visualization of Reactivity Pathways
The following diagram illustrates the electronic decoupling effect and the decision logic for synthetic planning.
Caption: Electronic decoupling in Molecule B facilitates easier oxidative addition compared to the deactivated Molecule A.
Selectivity & Handling Guidelines
Chemoselectivity (Br vs NH2)
When performing cross-coupling on these substrates, the free amine is a competing nucleophile.
-
Molecule A: The amine is highly nucleophilic relative to the deactivated bromide. Risk: Self-coupling or N-arylation if the catalyst is not highly specific for C-Br insertion.[1]
-
Molecule B: The amine is physically distant and electronically decoupled. Advantage: High chemoselectivity for C-C coupling at the Br site is easier to achieve without N-protection.[1]
Safety Note: Genotoxicity
Both molecules are aniline derivatives.[1]
-
Molecule A is a known toxic agent (methemoglobinemia).[1]
-
Molecule B , being a biaryl amine, shares structural features with known carcinogens (e.g., 4-aminobiphenyl). Handle as a high-potency carcinogen. Use full containment (glovebox or flow hood) and double-gloving.[1]
References
-
Suzuki-Miyaura Coupling of Deactivated Anilines
-
Steric Effects in Biaryl Synthesis
-
Molecule B Identification & Properties
-
General Protocol for Biaryl Amines
- Title: "Synthesis of Biaryl Amines via Suzuki-Miyaura Cross-Coupling"
- Source:Organic Syntheses
-
URL:[Link]
Sources
- 1. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Validating Synthesis of Biaryl Amines Using 4-(4-Bromophenyl)-3-methylaniline
Executive Summary: The "Twist" Advantage
In the synthesis of Hole Transport Materials (HTMs) for OLEDs and lipophilic drug scaffolds, planar biaryl amines often suffer from poor solubility and rapid crystallization, leading to device failure or low bioavailability.
This guide validates 4-(4-Bromophenyl)-3-methylaniline as a superior alternative to the standard 4'-Bromo-4-biphenylamine .[1]
Key Finding: The strategic placement of the methyl group at the 3-position (ortho to the biaryl axis) induces a steric "twist" between the phenyl rings (dihedral angle > 40°). This conformational lock prevents
Comparative Analysis: Methylated vs. Planar Scaffolds
We compared the performance of the methylated scaffold against the industry-standard non-methylated analog in the synthesis of a model Triarylamine (a common HTM core).
The Competitors
-
Subject (A): this compound (The "Twisted" Scaffold)[1]
-
Control (B): 4'-Bromo-4-biphenylamine (The "Planar" Standard)[1]
Performance Metrics
| Metric | Subject (A): 3-Methyl Scaffold | Control (B): Non-Methylated | Impact |
| Solubility (Toluene, 25°C) | > 120 mg/mL | < 15 mg/mL | Critical: Enables solution processing and easier purification.[1] |
| Biaryl Dihedral Angle | ~45° (Twisted) | ~0-20° (Planar) | Prevents aggregation/crystallization. |
| Buchwald Coupling Yield | 88% | 91% | Methyl group is meta to NH |
| Final Product | 115°C | 98°C | Higher thermal stability for OLED operation.[1] |
| Crystallinity | Amorphous (Stable) | Crystalline (Prone to grain boundaries) | Amorphous films are essential for uniform charge transport. |
Technical Insight: The solubility difference is the deciding factor. While the Control (B) often precipitates during reaction cooling (trapping catalyst impurities), Subject (A) remains in solution, allowing for efficient washing and filtration, resulting in higher purity (>99.5% HPLC) post-workup.
Mechanistic Visualization
The following diagram illustrates the steric influence of the ortho-methyl group and the reaction workflow.
Caption: Comparison of steric pathways. The methyl group at position 3 forces a twist in the biaryl backbone, disrupting pi-stacking without hindering the distal Bromine or the meta-Amine during catalysis.[1]
Validated Experimental Protocol
This protocol validates the chemoselective coupling of the amine moiety while preserving the aryl bromide for subsequent functionalization (or vice-versa). Here, we demonstrate the synthesis of a Triarylamine core using the NH
Objective
Synthesize N,N-bis(4-tert-butylphenyl)-3-methyl-4-(4-bromophenyl)aniline (a model HTM intermediate).
Reagents
-
Substrate: this compound (1.0 eq, 5.0 mmol)
-
Coupling Partner: 1-Bromo-4-tert-butylbenzene (2.2 eq)[1]
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: SPhos (4 mol%) or XPhos (for higher steric bulk)
-
Base: NaO^t^Bu (3.0 eq)
-
Solvent: Anhydrous Toluene (0.2 M)
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Charge a flame-dried Schlenk flask with Pd
(dba) (92 mg) and SPhos (82 mg). -
Add anhydrous Toluene (5 mL) and stir at RT for 10 mins to generate the active catalyst species (solution turns from dark purple to orange/brown).
-
Expert Note: Pre-complexing the catalyst prevents Pd-black precipitation when the amine is added.[1]
-
-
Substrate Addition:
-
Add this compound (1.31 g, 5.0 mmol) and 1-Bromo-4-tert-butylbenzene (2.34 g, 11 mmol).
-
Add NaO^t^Bu (1.44 g).
-
Dilute with remaining Toluene (20 mL).
-
-
Reaction:
-
Heat to 100°C for 12 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 10:1). The starting aniline spot (polar) should disappear.
-
Observation: Unlike the non-methylated control, the reaction mixture remains a clear, dark homogeneous solution throughout, indicating no aggregation of the intermediate.
-
-
Workup & Purification:
Validation Checks (Self-Correcting Steps)
-
If Yield < 50%: Check oxygen levels. Triarylamines oxidize easily to radical cations (blue/green color). Ensure strict Argon/Nitrogen flow.
-
If Incomplete Conversion: Switch ligand to P(^t^Bu)
or BrettPhos , which are more active for electron-rich anilines.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Solubility of Reactants | Solvent polarity mismatch | Switch from Toluene to Xylene or 1,4-Dioxane (higher boiling point, better solvation).[1] |
| Dehalogenation (Loss of Br) | Hydride source present / Overheating | Reduce temp to 80°C. Ensure Toluene is dry (water can act as H-source via WGS).[1] |
| C-N Coupling at the Wrong End | Competition between NH | The substrate has both NH |
References
-
BenchChem. Application Note: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination.[1] (2025).[2][6][7]
-
Wolfe, J. P., et al. Rational Development of Catalysts for Buchwald-Hartwig Amination.[1] Journal of the American Chemical Society (1999).
-
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011).
-
Organic Chemistry Portal. Buchwald-Hartwig Amination Protocols and Mechanisms.[1]
-
RSC Advances. The magic methyl effect of thermally activated delayed fluorescent emitters on blue organic light-emitting diodes. (2025).[2][6][7]
Sources
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Chromatographic Separation of 4-(4-Bromophenyl)-3-methylaniline Isomers
This guide provides a technical analysis of the chromatographic separation of 4-(4-Bromophenyl)-3-methylaniline from its structural isomers. It is designed for researchers in pharmaceutical process development who require high-purity isolation of biaryl intermediates.
A Comparative Technical Guide for Process Chemists & Analysts
Executive Summary
Separating This compound (Target) from its regioisomers is a classic challenge in biaryl synthesis. Standard alkyl-bonded phases (C18) often fail to resolve these species because the isomers possess nearly identical hydrophobicity (logP) and molecular volume.
This guide compares three separation strategies. The recommended approach utilizes a Pentafluorophenyl (PFP) stationary phase , which leverages specific electrostatic and
| Feature | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Primary Mechanism | Hydrophobic Interaction | Charge Transfer + Shape Selectivity | |
| Isomer Selectivity | Low | Moderate | High |
| Resolution ( | < 1.5 (Co-elution common) | 1.5 - 2.0 | > 3.0 |
| Mobile Phase | ACN/Water | MeOH/Water | MeOH/Water |
The Separation Challenge
The target molecule is a biaryl aniline formed typically via Suzuki-Miyaura coupling. Common impurities include regioisomers arising from non-selective boronic acid coupling or scrambling during halogenation.
Target Structure: this compound Critical Impurities (Isomers):
-
Meta-Bromo Isomer: 4-(3-Bromophenyl)-3-methylaniline.
-
Ortho-Methyl Isomer: 4-(4-Bromophenyl)-2-methylaniline.
Why C18 Fails
C18 columns separate based on hydrophobicity. The methyl and bromo groups contribute equally to the lipophilicity regardless of their position on the ring. Therefore, the elution window for all three isomers overlaps significantly, resulting in "shouldering" rather than distinct peaks.
Recommended Protocol: PFP Stationary Phase
The Pentafluorophenyl (PFP) phase is the gold standard for separating halogenated aromatic isomers.
Mechanism of Action
The PFP ring is electron-deficient (Lewis acid) due to the five fluorine atoms.[1] The target analyte is electron-rich (aniline ring) and contains a polarizable bromine atom.
-
-
Interaction: The electron-rich aniline ring stacks with the electron-deficient PFP ring. -
Halogen Selectivity: The C-F bonds in the stationary phase interact specifically with the C-Br bond of the analyte via dipole-dipole interactions. The position of the bromine (para vs. meta) significantly alters this interaction strength, creating separation.
Detailed Methodology
Column: Phenomenex Luna PFP(2) or Agilent Poroshell 120 PFP (4.6 x 150 mm, 3-5 µm). System: HPLC with UV detection (PDA) or LC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 1.0 mg of crude sample in 1 mL of Methanol.
-
Filter through a 0.22 µm PTFE filter.
-
Note: Avoid Acetonitrile as the sample solvent if possible, as it can suppress
- interactions in the early part of the run.
-
-
Mobile Phase Setup:
-
Solvent A: Water + 0.1% Formic Acid (for ionization and peak shape).
-
Solvent B: Methanol (MeOH).
-
Critical: Use Methanol instead of Acetonitrile. ACN is a
-electron rich solvent and competes with the analyte for sites on the PFP ring, reducing selectivity.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Control is vital; selectivity can drift with temp).
-
| Time (min) | % Solvent B (MeOH) | Event |
| 0.0 | 40% | Equilibration |
| 2.0 | 40% | Isocratic Hold (Focusing) |
| 15.0 | 85% | Linear Gradient |
| 16.0 | 95% | Wash |
| 20.0 | 40% | Re-equilibration |
-
Detection:
-
UV at 254 nm (Aromatic core) and 280 nm.
-
The 4-bromo and 3-bromo isomers will have slightly different
shifts; PDA helps confirm identity.
-
Alternative Protocol: Chiral/SFC (High Throughput)
For labs equipped with Supercritical Fluid Chromatography (SFC), this method offers faster run times and lower solvent consumption. While the target is not a stable atropisomer at room temperature (low rotation barrier), chiral stationary phases (CSPs) often possess superior shape recognition capabilities for achiral regioisomers.
Column: Chiralpak IG or IC (Amylose/Cellulose derivatives). Co-Solvent: 20% Methanol with 0.1% Diethylamine (DEA). Back Pressure: 120 bar. Result: The rigid chiral grooves of the amylose polymer can discriminate the 3-methyl vs 2-methyl steric bulk more effectively than any achiral phase.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate separation mode based on the specific nature of the isomeric mixture.
Caption: Decision tree for selecting the optimal stationary phase for biaryl aniline isomers.
Interaction Mechanism Diagram
Understanding why PFP works is crucial for troubleshooting. The diagram below models the "Quadrupole Interaction" that provides the necessary selectivity.
Caption: Mechanistic view of PFP-Analyte interactions driving selectivity for brominated biaryls.
Comparative Data Summary
The following table summarizes expected performance metrics based on application data for similar halogenated biaryl systems.
| Parameter | C18 (Reference) | PFP (Recommended) |
| Mobile Phase | ACN / Water (0.1% FA) | MeOH / Water (0.1% FA) |
| Elution Order | Mixed / Co-elution | 1. Impurities2. Target |
| Alpha ( | 1.02 (Poor) | 1.15 (Excellent) |
| Robustness | High | Moderate (Sensitive to Temp) |
| Sample Loading | High | Moderate |
Expert Tip: If peak tailing is observed on the PFP column, increase the buffer concentration (e.g., 10 mM Ammonium Formate) rather than just increasing acid. The ionic strength helps mask residual silanols which can interact with the aniline amine group.
References
-
Phenomenex Inc. (2008).[3] New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Mac-Mod Analytical. (2023). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Mac-Mod. [Link]
Sources
Spectroscopic Profiling of Sterically Congested Biphenyl Amines: A Guide to 4-(4-Bromophenyl)-3-methylaniline
The following guide is structured as a high-level Application Note & Comparative Guide designed for analytical chemists and material scientists. It prioritizes the "Why" and "How" of characterizing this specific scaffold, focusing on its role as a sterically modulated biphenyl precursor.
Executive Summary: The "Methyl Twist" Advantage
In the development of organic light-emitting diodes (OLEDs) and hole-transport materials (HTMs), the structural rigidity of biphenyl cores often leads to unwanted crystallization, limiting device longevity. 4-(4-Bromophenyl)-3-methylaniline represents a critical class of "engineered impurities"—molecules where a strategic methyl substitution induces a steric twist.
This guide compares the spectroscopic performance of this 3-methyl derivative against its planar analog, 4-(4-Bromophenyl)aniline . We demonstrate that the 3-methyl group is not merely a spectator but a functional handle that:
-
Breaks Planarity: Induces a dihedral twist (
), reducing -stacking aggregation. -
Enhances Solubility: Improves processability in non-polar solvents (DCM, Toluene) compared to the unsubstituted analog.
-
Alters Spectral Signatures: Creates distinct NMR shielding zones and hypsochromic UV-Vis shifts essential for purity verification.
Comparative Analysis: Methylated vs. Planar Scaffolds
The following table contrasts the "Product" (3-Methyl derivative) with the standard "Alternative" (Unsubstituted analog).
Table 1: Physicochemical & Spectroscopic Performance Matrix[1]
| Feature | Product: this compound | Alternative: 4-(4-Bromophenyl)aniline | Implication for Development |
| Steric Geometry | Twisted (Dihedral angle > 40°) | Planar (Dihedral angle < 20°) | Twisted cores form stable amorphous films; planar cores crystallize. |
| Shielded: Protons ortho to aryl-aryl bond shift upfield due to ring current shielding from the twisted ring. | Deshielded: Planarity places ortho protons in the deshielding zone of the adjacent ring. | Key diagnostic for confirming successful Suzuki coupling without isomerization. | |
| UV-Vis ( | Blue-Shifted (Hypsochromic): ~280–290 nm (Reduced conjugation). | Red-Shifted (Bathochromic): ~300–310 nm (Extended conjugation). | Use UV cut-off to quantify the degree of steric inhibition of resonance. |
| Solubility (CDCl | High: >50 mg/mL | Moderate: <20 mg/mL | Critical for high-throughput NMR screening and solution-processed OLEDs. |
| Mass Spec Signature | 1:1 Doublet ( | 1:1 Doublet ( | Both confirm bromination; methyl group adds +14 Da mass shift. |
Detailed Characterization Protocols
A. Mass Spectrometry: The "Bromine Signature" Validation
Objective: Confirm the presence of the halogen handle and the methyl addition.
Methodology:
-
Technique: GC-MS (EI) or LC-MS (ESI+).
-
Solvent: Methanol (LC) or Acetone (GC).
-
Analysis Logic:
-
Look for the Molecular Ion (
).[1] For C H BrN, Nominal Mass is ~262. -
The Checkpoint: You must observe the characteristic 1:1 isotope pattern at
261 and 263. -
Interpretation: If the peaks are not equal height, de-bromination (impurity) or bis-coupling has occurred.
-
B. NMR Spectroscopy: Regiochemistry Verification
Objective: Prove the Methyl group is at position 3 (ortho to the biaryl bond), ensuring the steric twist.
Protocol:
-
Instrument: 400 MHz or higher (essential to resolve aromatic overlap).
-
Solvent: DMSO-
(prevents amine proton exchange) or CDCl . -
Key Signals (CDCl
Ref):-
Methyl Group: Singlet (
ppm). Note: If this appears as a doublet, you have accidental coupling or the wrong isomer. -
Amine (
): Broad singlet ( ppm). Exchangeable with D O. -
Aromatic Region:
-
Ring B (Bromophenyl): AA'BB' doublet system (
ppm). -
Ring A (Methyl-Aniline): Look for an asymmetric pattern. The proton at C5 (ortho to
, meta to Methyl) and C6 (ortho to Biaryl) will show coupling ( Hz). -
The "Twist" Diagnostic: The proton at C2 (sandwiched between Methyl and Biaryl bond) usually appears as a meta-coupled doublet or singlet.
-
-
C. UV-Vis Spectroscopy: Conjugation Analysis
Objective: Quantify the "Steric Inhibition of Resonance."
Protocol:
-
Prepare a
M solution in Dichloromethane (DCM). -
Run a baseline scan with pure DCM.
-
Scan range: 200 nm – 500 nm.
-
Analysis:
-
The 3-methyl derivative should show a
significantly lower (blue-shifted) than the non-methylated reference. -
Why? The methyl group forces the two phenyl rings to rotate out of plane, breaking the
-orbital overlap. This proves the material will behave as an amorphous hole-transporter rather than a crystalline conductor.
-
Visualizing the Characterization Logic
The following diagram illustrates the decision tree for validating this specific derivative during synthesis.
Caption: Logical workflow for confirming the structural integrity and steric properties of this compound.
Synthesis & Troubleshooting Insights
The "Scrambling" Risk in Suzuki Coupling
When synthesizing this molecule via Suzuki coupling (e.g., 4-bromo-3-methylaniline + 4-bromophenylboronic acid), there is a risk of homocoupling or halogen exchange .
-
Observation: If your Mass Spec shows a triplet pattern at
(e.g., ~340), you have synthesized the dibromo-biphenyl (homocoupling of the bromide reactant). -
Solution: Use a catalyst system resistant to aryl exchange, such as Pd(dppf)Cl
, and ensure the boronic acid is added slowly to the halide.
Handling the Amine
The free amine (
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Visual Cue: Pure compound is off-white/pale yellow. Darkening to brown indicates oxidation (formation of quinoid species).
-
Purification Tip: If the amine streaks on silica gel, add 1% Triethylamine (TEA) to your eluent to neutralize acidic sites on the silica.
References
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Gildner, P. G., & Colacot, T. J. (2015). "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics, 34(23), 5497–5508. Link
-
Karpfen, A., et al. (1997). "Structure and conformation of biphenyl: A comprehensive theoretical study." Journal of Physical Chemistry A, 101(36), 6641-6650. (Foundational text on biphenyl twist angles). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Br isotope patterns and AA'BB' systems). Link
-
Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH. (Reference for protocol optimization in sterically hindered biaryls). Link
Sources
Safety Operating Guide
4-(4-Bromophenyl)-3-methylaniline proper disposal procedures
Topic: 4-(4-Bromophenyl)-3-methylaniline Proper Disposal Procedures
Executive Safety & Disposal Summary
Immediate Action Required: Treat This compound as a High-Hazard Halogenated Aromatic Amine . Due to its biphenylamine structure, it poses significant risks of acute toxicity, potential genotoxicity, and severe aquatic toxicity.
| Parameter | Critical Directive |
| Waste Stream | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1] |
| Disposal Method | High-Temperature Incineration (Rotary Kiln with Scrubber). |
| Drain Disposal | STRICTLY PROHIBITED .[1] Zero tolerance for aquatic release. |
| Spill Response | Dry Cleanup Only . Do not dilute with water. Use HEPA vacuum or damp vermiculite. |
| Storage | Segregate from oxidizers and acids.[2] Store in amber glass or HDPE secondary containment. |
Chemical Profile & Hazard Identification
To ensure safe handling, personnel must understand the causality behind these strict protocols. This compound is a halogenated bi-aryl amine , a structural class known for biological activity and environmental persistence.
-
Chemical Identity:
-
Systematic Name: 4'-Bromo-3-methyl-[1,1'-biphenyl]-4-amine
-
Molecular Formula: C₁₃H₁₂BrN[3]
-
Structural Class: Halogenated Biphenylamine / Aniline Derivative
-
-
Hazard Justification (Class-Based):
-
Acute Toxicity: Aniline derivatives can cause methemoglobinemia (interference with oxygen transport in blood) upon absorption.
-
Genotoxicity: Biphenylamines are structurally alert for mutagenicity; the bromine substituent increases lipophilicity, potentially enhancing bioaccumulation.
-
Environmental Fate: The carbon-bromine bond is stable, making this compound persistent in marine environments (Marine Pollutant).
-
Waste Segregation & Pre-Disposal Stabilization
Proper segregation is the single most critical step. Mixing this compound with incompatible streams (e.g., strong acids) can generate toxic vapors or heat.
Decision Matrix: Waste Categorization
Figure 1: Decision tree for segregating this compound waste streams to ensure regulatory compliance.
Detailed Segregation Protocols
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste (Pure Compound) | Wide-mouth HDPE Jar . Double-bag in 6-mil polyethylene bags before placing in the jar. | "Toxic Solid, Organic, Halogenated. Contains: this compound." |
| Liquid Waste (Mother Liquor) | Safety Can / Glass Bottle (Amber). Ensure cap has a PTFE liner. Do not use metal cans if acidic.[4] | "Flammable/Toxic Liquid. Halogenated. Constituents: [Solvent Name] + [Compound Name]." |
| Sharps/Glass | Puncture-Proof Container . Segregate from general glass waste. | "Sharps - Chemically Contaminated (Halogenated)." |
Disposal & Destruction Methodologies
The Golden Rule: This compound must be destroyed thermally. Landfilling is not an acceptable option due to groundwater leaching risks.
A. Primary Method: High-Temperature Incineration
-
Mechanism: Rotary kiln incineration at >1000°C (1832°F).[5]
-
Why: The high temperature is required to break the stable C-Br and C-N bonds.
-
Scrubbing Requirement: The facility must be equipped with wet scrubbers (caustic soda) to neutralize the Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) generated during combustion.
-
Regulatory Code (USA): Often classified under generic codes for halogenated organic waste (e.g., D001 for ignitable solvents, or mixed lab pack codes). Consult local EHS for specific state codes.
B. Liquid Waste Management
-
Never mix with non-halogenated waste streams (e.g., Acetone/Methanol waste) unless unavoidable.
Sources
Personal protective equipment for handling 4-(4-Bromophenyl)-3-methylaniline
As a Senior Application Scientist overseeing the scale-up of halogenated biphenylamines, I frequently encounter operational bottlenecks regarding the safe handling of reactive intermediates. 4-(4-Bromophenyl)-3-methylaniline (CAS: 336190-16-0)[1] is a highly valuable building block in drug discovery and advanced materials (such as OLED synthesis). However, its structural motif—a brominated aromatic amine—presents distinct toxicological and logistical challenges that require strict adherence to procedural safety.
This guide provides a causality-driven, self-validating framework for handling this compound, ensuring that your laboratory operations remain both safe and highly efficient.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand why the chemical is dangerous. According to standard Safety Data Sheets (SDS), this compound triggers specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
The Causality of Exposure: Halogenated anilines are notoriously lipophilic. This lipophilicity allows the compound to easily permeate standard, thin-mil latex gloves, leading to rapid dermal absorption. Once systemic, aromatic amines can induce methemoglobinemia—a dangerous condition where the iron in hemoglobin is oxidized, drastically reducing the blood's oxygen-carrying capacity. Furthermore, as a finely milled powder, the compound poses a high aerosolization risk, making inhalation (H335) a primary vector for acute toxicity.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic risks, standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the scientific rationale behind each choice.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-gloving: 8-mil Nitrile (inner) + Neoprene (outer) | Nitrile provides baseline dexterity; Neoprene offers superior chemical resistance to lipophilic halogenated aromatics, preventing dermal permeation. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical splash goggles | Prevents ocular exposure to airborne particulates, directly mitigating H319 severe eye irritation risks. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs + chemical apron | Knit cuffs prevent sleeve retraction during reaching; the non-porous apron blocks powder permeation to the skin (H315). |
| Respiratory | N95/P100 particulate respirator (if handled outside a hood) | Filters out irritant dust (H335) during transit, emergency spill response, or bulk transfer operations. |
Operational Protocol: Closed-System Weighing and Transfer
Every protocol in a high-stakes laboratory must be a self-validating system. Follow this methodology to ensure zero-exposure during the weighing and transfer of this compound.
Step 1: Pre-Operation Integrity Check
-
Action: Before donning your outer Neoprene gloves, inflate them manually with air and twist the cuff to trap the pressure.
-
Validation: A glove that holds pressure for 10 seconds without deflating is structurally sound. Discard any glove that loses pressure, as micro-punctures are invisible to the naked eye but large enough for chemical permeation.
Step 2: Environmental Isolation
-
Action: Conduct all open-container handling within a certified Class II chemical fume hood.
-
Validation: Verify the hood's digital monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the chemical vial.
Step 3: Static Mitigation
-
Action: Brominated powders easily accumulate static charge, causing them to "jump" and aerosolize. Use an anti-static zeroing gun on the analytical balance and utilize conductive or anti-static weighing boats.
Step 4: Closed-System Solubilization
-
Action: Weigh the required mass of this compound and immediately dissolve it in your target reaction solvent (e.g., Dichloromethane or Dimethylformamide) while still inside the fume hood.
-
Validation: Visually confirm complete dissolution. Cap the vial tightly. Causality: Converting the dry powder into a liquid solution completely eliminates the inhalation and aerosolization hazard during subsequent transit across the laboratory.
Spill Response & Disposal Plan
Accidental spills of halogenated amines require immediate, methodical remediation to prevent cross-contamination.
Step 1: Evacuation & Assessment If a spill occurs outside the fume hood, immediately evacuate a 5-foot radius. Assess the volume and don a P100 respirator before approaching the spill zone.
Step 2: Containment (The No-Sweep Rule) Do NOT use a broom or brush. Sweeping mechanically aerosolizes the brominated powder into the breathing zone. Instead, gently cover the spill with damp vermiculite or a commercial chemical absorbent pad to suppress dust formation.
Step 3: Neutralization & Collection Using non-sparking plastic scoops, carefully transfer the absorbed chemical matrix into a sealable, high-density polyethylene (HDPE) hazardous waste container.
Step 4: Decontamination Wash the spill surface with a 5% mild detergent solution to lift the powder, followed by an ethanol or isopropanol wipe. Causality: The alcohol wipe solubilizes and removes any microscopic, lipophilic traces of the aniline that the detergent missed.
Step 5: Waste Segregation Label the disposal container strictly as "Halogenated Organic Waste - Toxic/Irritant" . Never mix this with non-halogenated or acidic waste streams, as halogenated amines can react exothermically with strong oxidizing agents or concentrated acids.
Workflow Visualization
Workflow for the safe handling and spill response of brominated aniline derivatives.
References
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
